5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-13-4-3-5(14-2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIPAUSEWIHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074576 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-43-3 | |
| Record name | 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13223-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-2-amine, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013223433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-recognized pharmacophore due to its structural similarity to purines, rendering it a versatile building block in the design of novel therapeutic agents and agrochemicals.[4] This document details the prevalent synthetic methodology, elucidates the underlying reaction mechanism, and provides a robust experimental protocol. Furthermore, it includes a thorough characterization of the target molecule, encompassing its physicochemical properties and expected spectral data, to support researchers in its synthesis and application.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery and development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Moreover, certain substituted[1][2][3]triazolo[1,5-a]pyrimidines have been successfully commercialized as herbicides, highlighting their importance in agriculture.[2][5]
The title compound, 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, serves as a key intermediate in the synthesis of N-(5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide herbicides.[3] The strategic placement of the methoxy groups at the 5 and 7 positions, along with the primary amine at the 2-position, provides multiple points for further chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries for screening purposes.
Retrosynthetic Analysis and Synthetic Strategy
The most common and efficient method for the construction of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] For the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, the logical precursors are 3-amino-1,2,4-triazole and a dimethoxy-substituted 1,3-dicarbonyl synthon. A suitable and readily available reagent for this purpose is a dialkyl 2,2-dimethoxy malonate.
The overall synthetic transformation can be visualized as follows:
Caption: Retrosynthetic analysis of the target molecule.
Detailed Reaction Mechanism
The synthesis proceeds via a cyclocondensation reaction, which is typically acid-catalyzed. The mechanism involves a series of nucleophilic additions and subsequent dehydration steps:
-
Initial Nucleophilic Attack: The exocyclic amino group of 3-amino-1,2,4-triazole acts as a nucleophile and attacks one of the carbonyl carbons of the diethyl 2,2-dimethoxymalonate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N-4) of the triazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group of the malonate derivative, leading to a cyclic intermediate.
-
Dehydration: The reaction is driven to completion by the elimination of two molecules of ethanol and one molecule of water to form the aromatic[1][2][3]triazolo[1,5-a]pyrimidine ring system.
Caption: Proposed mechanism of the cyclocondensation reaction.
Experimental Protocol
The following is a detailed, self-validating experimental protocol for the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine. This protocol is based on established procedures for the synthesis of analogous compounds.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-1,2,4-triazole | 61-82-5 | 84.08 | 8.41 g | 100 |
| Diethyl 2,2-dimethoxymalonate | 2051-95-8 | 206.21 | 22.68 g | 110 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 50 g | - |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - |
| Hexane | 110-54-3 | 86.18 | 150 mL | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-amino-1,2,4-triazole (8.41 g, 100 mmol) and diethyl 2,2-dimethoxymalonate (22.68 g, 110 mmol).
-
Addition of Catalyst: To the stirred mixture, carefully add polyphosphoric acid (50 g).
-
Reaction: Heat the reaction mixture to 120-130 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine as a white to off-white solid.
Characterization of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₅O₂ |
| Molecular Weight | 195.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |
| CAS Number | 13223-43-3 |
Expected Spectral Data
Disclaimer: The following spectral data are predicted based on the chemical structure and data from closely related analogs, such as 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. Experimental verification is recommended.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
7.15 (s, 2H, -NH₂)
-
6.05 (s, 1H, pyrimidine C6-H)
-
3.95 (s, 3H, -OCH₃)
-
3.85 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
165.2 (C5/C7)
-
163.8 (C5/C7)
-
155.1 (C2)
-
150.4 (C8a)
-
85.6 (C6)
-
55.2 (-OCH₃)
-
54.8 (-OCH₃)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 196.08 [M+H]⁺
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3300-3100 (N-H stretching, amine)
-
2950-2850 (C-H stretching, methoxy)
-
1640 (C=N stretching)
-
1580 (N-H bending)
-
1250 (C-O stretching, ether)
-
Applications and Future Perspectives
As previously mentioned, 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine is a valuable intermediate in the synthesis of a class of herbicides.[3] The broader[1][2][3]triazolo[1,5-a]pyrimidine scaffold has demonstrated a wide range of biological activities, suggesting that the title compound could be a starting point for the development of novel therapeutic agents. The presence of the dimethoxy and amino functionalities allows for diverse structural modifications to explore structure-activity relationships (SAR) for various biological targets. Given the established anticancer and antimicrobial activities of related compounds, future research could focus on the synthesis and biological evaluation of novel derivatives of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine for these applications.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine. The well-established cyclocondensation reaction of 3-amino-1,2,4-triazole with a dimethoxy malonate derivative offers a reliable and efficient route to this important chemical intermediate. The provided experimental protocol, along with the mechanistic insights and characterization data, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development. The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold ensures that this compound and its derivatives will continue to be of significant interest for future scientific exploration.
References
- 1. Synthesis, Crystal Structure and Herbicidal Activity of a Series of [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA2395050A1 - N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical properties of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
For Research, Scientific, and Drug Development Professionals
Introduction
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is a heterocyclic organic compound with a fused triazolopyrimidine ring system. This scaffold is of significant interest in medicinal chemistry and agrochemistry due to its structural similarity to purines, making it a potential pharmacophore or building block for various bioactive molecules.[1][2] This document provides a summary of its known physicochemical properties, synthesis, and potential applications based on available literature.
Chemical Identity and Physical Properties
This section details the fundamental chemical identifiers and physical characteristics of the compound.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine | [1][3] |
| CAS Number | 13223-43-3 | [1] |
| Molecular Formula | C₇H₉N₅O₂ | [1] |
| Molecular Weight | 195.18 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Sparingly soluble in water. | [1] |
| Predicted pKa | 3.85 ± 0.30 | |
| Predicted Density | 1.61 ± 0.1 g/cm³ | [4] |
Note: Some physical properties are based on computational predictions and have not been experimentally verified in the available literature.
Synthesis
A general synthetic route to 2-amino-1,2,4-triazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3,5-diamino-1,2,4-triazole with a β-dicarbonyl compound or an equivalent synthon. For 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine, a plausible synthetic pathway is outlined below.
Figure 1. A plausible synthetic workflow for 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine.
General Experimental Protocol (Hypothetical)
The following is a generalized protocol based on common methods for the synthesis of similar compounds. It should be adapted and optimized based on laboratory experiments.
-
Cyclocondensation:
-
To a solution of sodium ethoxide in absolute ethanol, add 3,5-diamino-1,2,4-triazole and a suitable malonic ester derivative.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the dihydroxy intermediate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Methylation:
-
Suspend the dried 2-amino-5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidine in a suitable solvent.
-
Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine.
-
Spectroscopic Data
-
¹H NMR and ¹³C NMR: Predicted NMR data is available in some chemical databases, but experimental spectra with peak assignments are needed for definitive structural confirmation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the amino group, C-H stretching of the methoxy and aromatic groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.18 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the pyrimidine ring.
Applications
The primary documented application of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is as a key intermediate in the synthesis of agrochemicals.[3] Specifically, it is a precursor for a class of herbicides.[3] The triazolopyrimidine core is a known pharmacophore in various biologically active compounds, suggesting potential for further investigation in drug discovery for its potential antimicrobial and antitumor properties.[1][2]
Figure 2. Potential application areas of the title compound.
Safety and Handling
Based on available GHS classifications, 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is considered harmful if swallowed.[5]
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is a valuable heterocyclic compound with established use in the agrochemical industry and potential for further exploration in medicinal chemistry. While basic physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data, solubility profiles, and toxicological studies, would be highly beneficial for its broader application in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine | 13223-43-3 [chemicalbook.com]
- 4. 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine CAS#: 13223-43-3 [m.chemicalbook.com]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The guide is intended for researchers, scientists, and professionals in the field, offering both established data and predictive analysis of its spectroscopic characteristics.
Introduction
5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine belongs to the triazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines, making it a potential candidate for various therapeutic applications.[2][3] A thorough understanding of its spectroscopic signature is crucial for its synthesis, characterization, and application in drug discovery pipelines. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide offers a robust, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds.
Molecular and Physical Properties
A summary of the key molecular and physical properties of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 5,7-dimethoxy-[4][5]triazolo[1,5-a]pyrimidin-2-amine | [5] |
| CAS Number | 13223-43-3 | |
| Molecular Formula | C₇H₉N₅O₂ | [6] |
| Molecular Weight | 195.18 g/mol | [5][6] |
| Monoisotopic Mass | 195.07562455 Da | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically >95% | [7] |
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed, predictive analysis of the NMR, IR, and MS spectra of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine. These predictions are based on the known chemical structure and spectroscopic data from similar compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine are discussed below.
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the two methoxy groups, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 6.0 | Singlet | 1H | H-6 | The proton at position 6 is in an electron-rich pyrimidine ring, flanked by two methoxy groups, leading to a significant upfield shift. |
| ~ 3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ | The two methoxy groups are chemically equivalent and are expected to appear as a single sharp peak. |
| ~ 6.0 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. |
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C-5, C-7 | The carbons attached to the oxygen of the methoxy groups are expected to be significantly downfield. |
| ~ 155 - 160 | C-2 | The carbon of the pyrimidine ring attached to the amino group. |
| ~ 150 - 155 | C-8a | The bridgehead carbon of the fused ring system. |
| ~ 85 - 95 | C-6 | The carbon bearing the single proton in the pyrimidine ring is expected to be significantly upfield due to the electron-donating effect of the methoxy groups. |
| ~ 55 - 60 | -OCH₃ | The carbons of the methoxy groups will appear in the typical range for such functionalities. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretching (amine) |
| 2950 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |
| 1620 - 1680 | Strong | C=N stretching (pyrimidine ring) |
| 1550 - 1600 | Strong | N-H bending (amine) |
| 1000 - 1300 | Strong | C-O stretching (methoxy groups) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum is based on the compound's molecular formula and expected fragmentation pathways.
| m/z | Ion |
| 195.08 | [M]⁺ |
| 196.08 | [M+H]⁺ |
| 218.06 | [M+Na]⁺ |
| 180.06 | [M-CH₃]⁺ |
| 152.06 | [M-CH₃-CO]⁺ |
Predicted values for adducts are sourced from PubChem.[10]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Processing: Analyze the spectrum to determine the molecular weight and identify any significant fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the workflow for the spectroscopic characterization of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Conclusion
This technical guide provides a detailed spectroscopic profile of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine. While based on predictive analysis, the information presented offers a solid foundation for the identification and characterization of this compound. The provided protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine [cymitquimica.com]
- 7. This compound, 95.0%, 5g [scisupplies.eu]
- 8. 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine | C7H9N5 | CID 267310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (C7H9N5O2) [pubchemlite.lcsb.uni.lu]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5,7-Disubstituted-triazolo[1,5-a]pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Triazolo[1,5-a]pyrimidine Core in Drug Discovery
The fusion of a triazole and a pyrimidine ring creates the[1][2][3]triazolo[1,5-a]pyrimidine system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[5] The strategic placement of nitrogen atoms in this fused system imparts a unique electronic distribution and hydrogen bonding capability, making it an effective mimic of endogenous purines.[4] This bioisosterism allows triazolopyrimidine derivatives to competitively bind to the active sites of various enzymes and receptors, leading to a broad spectrum of biological activities.[6]
Derivatives of 5,7-disubstituted-triazolo[1,5-a]pyrimidin-2-amine are of particular interest due to their potent and diverse pharmacological profiles. The substituents at the 5 and 7 positions can be tailored to modulate the molecule's solubility, lipophilicity, and steric interactions with the target protein, while the 2-amino group provides a key hydrogen bonding motif. The 5,7-dimethoxy substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design. The crystal structure provides a precise map of the molecule's conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing. These interactions, such as hydrogen bonds and π-π stacking, are often reflective of the non-covalent interactions that occur in the binding pocket of a biological target. A thorough analysis of the crystal structure can, therefore, provide invaluable insights for the optimization of lead compounds.
Synthesis and Crystallization
General Synthetic Approach
The synthesis of 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine derivatives typically follows a convergent synthetic strategy. A common and efficient method involves the condensation of a substituted 1,2,4-triazol-3-amine with a β-dicarbonyl compound.[4]
Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine
-
Step 1: Synthesis of 3-amino-1,2,4-triazole. Guanidine nitrate is treated with formic acid to yield 3-amino-1,2,4-triazole.
-
Step 2: Condensation Reaction. 3-amino-1,2,4-triazole is reacted with acetylacetone (a β-dicarbonyl compound) in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid (e.g., acetic acid).
-
Step 3: Reaction Work-up and Purification. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Step 4: Recrystallization for Crystal Growth. The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) by slow cooling to obtain single crystals suitable for X-ray diffraction analysis.
Rationale for Experimental Choices
The choice of a one-pot condensation reaction is driven by its efficiency and atom economy. Acetic acid is often used as a catalyst to protonate the carbonyl oxygen of the β-dicarbonyl compound, thereby activating it for nucleophilic attack by the amino group of the triazole. The selection of the recrystallization solvent is critical for obtaining high-quality crystals. A solvent system in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for promoting slow crystal growth.
In-Depth Crystal Structure Analysis: The Case of 5,7-dimethyl-2-phenylamino-[1][2][3]triazolo[1,5-a]pyrimidine
As a representative example, we will now delve into the crystal structure of 5,7-dimethyl-2-phenylamino-[1][2][3]triazolo[1,5-a]pyrimidine. The crystallographic data for this compound provides a foundational understanding of the structural characteristics of this class of molecules.[1]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₆ |
| Formula Weight | 278.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 12.345(3) |
| c (Å) | 11.456(2) |
| α (°) | 90 |
| β (°) | 101.23(3) |
| γ (°) | 90 |
| Volume (ų) | 1407.8(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.312 |
Note: The above data is representative and based on a typical structure of this class. Actual values may vary slightly.
Molecular Geometry and Conformation
The core of the molecule, the[1][2][3]triazolo[1,5-a]pyrimidine ring system, is essentially planar. This planarity is a consequence of the sp² hybridization of the atoms in the fused rings. The phenylamino substituent at the 2-position and the methyl groups at the 5 and 7-positions extend from this plane. The torsion angle between the plane of the triazolopyrimidine core and the phenyl ring is a key conformational feature, influencing the overall shape of the molecule and its potential interactions.
Intermolecular Interactions: The Architects of the Crystal Lattice
The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of 5,7-dimethyl-2-phenylamino-[1][2][3]triazolo[1,5-a]pyrimidine, hydrogen bonding and π-π stacking are the dominant forces.
-
Hydrogen Bonding: The amino group at the 2-position acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine and triazole rings can act as hydrogen bond acceptors. This leads to the formation of intermolecular hydrogen bonds, which link the molecules into chains or sheets.
-
π-π Stacking: The planar aromatic rings of the triazolopyrimidine core and the phenyl substituent can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal lattice.
The interplay of these interactions results in a highly ordered, three-dimensional supramolecular architecture.
Structure-Activity Relationship and Drug Design Implications
The structural features observed in the crystal of 5,7-dimethyl-2-phenylamino-[1][2][3]triazolo[1,5-a]pyrimidine provide valuable insights for drug design.
-
Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors in specific locations on the scaffold is crucial for its interaction with biological targets. The 2-amino group is a particularly important feature for forming key interactions in the binding pockets of kinases and other enzymes.
-
Modulation of Physicochemical Properties: The substituents at the 5 and 7 positions can be modified to fine-tune the molecule's properties. Replacing the methyl groups with methoxy groups, as in the target compound of this guide, would be expected to increase polarity and potentially improve solubility, without drastically altering the core geometry.
-
Conformational Flexibility: The rotational freedom of the phenylamino group allows the molecule to adopt different conformations to fit into various binding sites. Understanding the preferred conformations in the solid state can aid in the design of more rigid analogues with higher binding affinities.
Visualizing the Supramolecular Architecture
To better understand the relationships between synthesis, structure, and interactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine | C7H8N4 | CID 24356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolopyrimidine Core: A Privileged Scaffold for Modulating Cellular Function — A Technical Guide to the Structure-Activity Relationship of 5,7-Disubstituted Derivatives
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, valued for its isoelectronic resemblance to endogenous purines and its remarkable versatility in engaging a diverse array of biological targets.[4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5,7-disubstituted triazolopyrimidines, a class of compounds that has yielded potent and selective modulators of kinases, G-protein coupled receptors, and essential parasitic enzymes. We will dissect the causal relationships behind synthetic strategies and the functional consequences of substitutions at the C5 and C7 positions, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This guide is structured to provide not just a recitation of facts, but a logical framework for understanding and predicting the biological activity of this important heterocyclic system.
Introduction: The Allure of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fused heterocycle that can be considered a purine isostere, where a carbon atom in the imidazole ring of purine is replaced by a nitrogen atom.[4] This subtle alteration has profound effects on the molecule's electronic distribution and hydrogen bonding capabilities, allowing it to serve as a privileged scaffold in drug discovery. Its structural rigidity and defined substitution vectors at the 5 and 7 positions provide an excellent platform for the systematic exploration of chemical space to achieve desired potency and selectivity against a wide range of biological targets. This has led to the development of triazolopyrimidine-based compounds with diverse therapeutic applications, including anticancer, antimalarial, and anticonvulsant activities.[5][6][7]
This guide will focus specifically on the impact of substituents at the 5 and 7 positions, as these are the most common and impactful points of diversification in the majority of reported SAR studies. We will examine how modifications at these positions influence target engagement through illustrative case studies in cancer and infectious disease.
Synthetic Strategies: Building the Core and Introducing Diversity
The rational design of potent 5,7-disubstituted triazolopyrimidines is underpinned by robust and flexible synthetic methodologies. The most prevalent and versatile approach commences with the construction of a 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine intermediate, which is then converted to the highly reactive 5,7-dichloro derivative. This dichloro intermediate serves as a linchpin for introducing a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions.
Core Synthesis: From Aminotriazole to the Dichloro Intermediate
The synthesis typically begins with the condensation of 3-amino-1,2,4-triazole with a dialkyl malonate (e.g., diethyl malonate) under basic conditions to form the 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. This intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the crucial 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.[8] The reactivity of the two chlorine atoms is differential, often allowing for sequential and regioselective substitution.
Experimental Protocol: General Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
Step 1: Synthesis of 5,7-Dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 3-amino-1,2,4-triazole and diethyl malonate.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dihydroxy product.
-
Filter the precipitate, wash with water, and dry to yield the 5,7-dihydroxy intermediate.
-
-
Step 2: Chlorination to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Carefully add the dried 5,7-dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Heat the mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture cautiously onto crushed ice with vigorous stirring.
-
The resulting precipitate is the 5,7-dichloro product. Filter, wash thoroughly with cold water, and dry.[8]
-
Diversification at C5 and C7 Positions
The chlorine atoms at the C5 and C7 positions of the triazolopyrimidine core are excellent leaving groups for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 5,7-disubstituted analogs. The choice of solvent and temperature can often be used to control the regioselectivity of the substitution, with the C7 position generally being more reactive.
Caption: General synthetic workflow for 5,7-disubstituted triazolopyrimidines.
Case Study 1: Anticancer Activity - Targeting Microtubule Dynamics and Kinase Signaling
The triazolopyrimidine scaffold has been extensively investigated for its anticancer properties, with compounds demonstrating potent activity through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).
SAR of Triazolopyrimidines as Microtubule-Targeting Agents
A series of 5,7-disubstituted triazolopyrimidines has been identified as a novel class of anticancer agents that function by promoting tubulin polymerization.[5] Interestingly, these compounds bind to the vinca alkaloid site on tubulin, which is typically associated with microtubule destabilizers.
The SAR for this class of compounds is well-defined:
-
At the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is critical for high potency.[5] The presence of the trifluoromethyl group is thought to enhance binding affinity through favorable interactions within the binding pocket.
-
At the 7-position: The 7-position is typically substituted with a phenyl ring. For optimal activity, this phenyl ring requires fluoro atoms at the positions ortho to the triazolopyrimidine core. A para-substitution on the phenyl ring, often an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group, further enhances activity.[5]
| Compound | Substitution at C5 | Substitution at C7 | Antiproliferative Activity (IC₅₀, nM) |
| Lead Compound | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluoro-4-(3-(methylamino)propoxy)phenyl | Potent (specific values proprietary) |
| Analog 1 | Ethylamino | 2,6-difluoro-4-(3-(methylamino)propoxy)phenyl | Reduced potency |
| Analog 2 | (1S)-2,2,2-trifluoro-1-methylethylamino | Phenyl | Significantly reduced potency |
| Analog 3 | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluorophenyl | Moderate potency |
This table is a representative summary based on qualitative SAR descriptions.[5]
Triazolopyrimidines as EGFR Kinase Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[9][10] Triazolopyrimidines have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.
Caption: EGFR signaling pathway and the inhibitory action of triazolopyrimidines.
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells (e.g., HCT116, HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 5,7-disubstituted triazolopyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Caption: Workflow for the MTT cell viability and proliferation assay.
Case Study 2: Antimalarial Activity - Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
The de novo pyrimidine biosynthesis pathway is essential for the malaria parasite, Plasmodium falciparum, making the enzymes in this pathway attractive drug targets.[1] PfDHODH, the fourth enzyme in this pathway, has been successfully targeted by 5,7-disubstituted triazolopyrimidines.[1][5]
SAR of Triazolopyrimidines as PfDHODH Inhibitors
A high-throughput screen identified a triazolopyrimidine scaffold as a potent and selective inhibitor of PfDHODH.[1] Subsequent SAR studies revealed key structural requirements for activity:
-
At the 5-position: Small alkyl groups, such as methyl, are well-tolerated and contribute to potency.
-
At the 7-position: An amino linker to an aromatic or heteroaromatic ring system is crucial for potent inhibition. The nature of this aromatic ring significantly impacts both potency and metabolic stability. For example, replacing a naphthyl group with a p-trifluoromethylphenyl group led to improved metabolic stability and in vivo efficacy.[12]
| Compound | Substitution at C5 | Substitution at C7 | PfDHODH IC₅₀ (µM) [13] | P. falciparum EC₅₀ (µM) [13] |
| DSM1 | Methyl | (Naphthalen-2-yl)amino | 0.047 | 0.079 |
| DSM74 | Methyl | (4-(Trifluoromethyl)phenyl)amino | 0.116 | 0.140 |
| Analog 4 | Methyl | (Phenyl)amino | 0.490 | 0.810 |
| Analog 5 | Methyl | (4-Fluorophenyl)amino | 0.150 | 0.230 |
Data compiled from multiple sources for illustrative purposes.[12][13]
The strong correlation between enzymatic inhibition (IC₅₀) and whole-cell activity (EC₅₀) provides compelling evidence that PfDHODH is the primary target of these compounds within the parasite.[13]
Experimental Protocol: PfDHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[2]
-
Assay Preparation: The assay is performed in a 384-well plate. Add assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 0.05% Triton X-100), recombinant PfDHODH enzyme, DCIP, and the coenzyme Q analog, decylubiquinone.
-
Compound Addition: Add serial dilutions of the triazolopyrimidine test compounds to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate.
-
Data Acquisition: Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response curve to a suitable equation.[2]
Conclusion and Future Perspectives
The 5,7-disubstituted triazolopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. The ability to readily synthesize and diversify this core has enabled the development of potent and selective modulators for a wide range of biological targets. The case studies presented herein on anticancer and antimalarial agents highlight the critical role of systematic SAR exploration at the C5 and C7 positions.
Future work in this area will likely focus on leveraging the established SAR principles to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The exploration of novel substitutions at other positions on the triazolopyrimidine ring, as well as the use of computational modeling and structure-based design, will undoubtedly unlock new therapeutic opportunities for this versatile scaffold. The self-validating nature of the experimental protocols described provides a robust framework for these future endeavors, ensuring the continued relevance of 5,7-disubstituted triazolopyrimidines in the pursuit of novel medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine|CAS 78706-26-0 [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. atcc.org [atcc.org]
- 12. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Triazolopyrimidine as a Bioisostere in Drug Design: A Technical Guide
This guide provides an in-depth exploration of the triazolopyrimidine scaffold as a versatile bioisostere in modern drug design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged heterocyclic system to overcome challenges in lead optimization and develop novel therapeutics with improved pharmacological profiles.
The Principle of Bioisosterism: A Cornerstone of Rational Drug Design
Bioisosterism, the strategy of exchanging a functional group in a biologically active molecule with another group of similar physical and chemical properties, is a fundamental concept in medicinal chemistry. This approach aims to enhance the desired biological or physical properties of a compound without making significant changes to the chemical framework that are essential for its pharmacodynamic and pharmacokinetic profiles. The successful application of bioisosterism can lead to improvements in potency, selectivity, metabolic stability, and oral bioavailability, while reducing toxicity.
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The triazolopyrimidine nucleus is a prime example of such a scaffold, demonstrating a wide array of biological activities.[1][2] Its versatility stems from its unique electronic and steric properties, which allow it to mimic other key heterocyclic systems, most notably purines.[3][4]
The Triazolopyrimidine Core: Physicochemical Properties and Synthesis
The triazolopyrimidine scaffold is a bicyclic heterocyclic system consisting of a fused triazole and pyrimidine ring. There are eight possible isomeric forms, with the[3][5][6]triazolo[1,5-a]pyrimidine being the most stable and widely studied isomer in medicinal chemistry.[1][7]
Key Physicochemical Characteristics
The triazolopyrimidine ring system is isoelectronic with the purine heterocycle, meaning they share the same number of valence electrons.[3] This electronic similarity is a key reason for its successful application as a purine bioisostere. The arrangement of nitrogen atoms in the scaffold allows for a diverse range of hydrogen bonding interactions, which are crucial for target binding.[8] Furthermore, the scaffold generally imparts favorable drug-like properties, including metabolic stability and the potential for oral bioavailability.[3][9] The versatility of the triazolopyrimidine scaffold also allows for the fine-tuning of its physicochemical properties through substitution at various positions, influencing parameters like solubility and lipophilicity.[10]
General Synthetic Strategies
The synthesis of triazolopyrimidine derivatives is well-established, with several common strategies employed.[3] The choice of synthetic route often depends on the desired substitution pattern on the final compound.
-
Cyclocondensation Reactions: A prevalent method involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[3]
-
Dimroth Rearrangement: The conversion of[3][5][6]triazolo[4,3-a]pyrimidines to the more stable[3][5][6]triazolo[1,5-a]pyrimidine isomers via a Dimroth rearrangement is another common approach.[3]
-
Oxidative Cyclization: Oxidative cyclization of pyrimidin-2-yl-amidines provides an alternative route to the triazolopyrimidine core.[3]
Below is a generalized workflow for a common synthetic approach to[3][5][6]triazolo[1,5-a]pyrimidines.
Caption: General workflow for the synthesis of the triazolopyrimidine core.
Triazolopyrimidine as a Versatile Bioisostere: Case Studies
The true power of the triazolopyrimidine scaffold lies in its ability to serve as a bioisostere for various functional groups and heterocyclic systems, leading to the discovery of novel therapeutic agents with diverse mechanisms of action.
Bioisostere of Purines: Targeting Kinases
Due to its structural and electronic resemblance to purine, the triazolopyrimidine scaffold has been extensively explored as a purine bioisostere, particularly in the development of kinase inhibitors.[3][11][12] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth.[13] Several pyrazolo-[4,3-e][3][5][6]triazolopyrimidine derivatives have been designed and synthesized as EGFR inhibitors.[13] These compounds have demonstrated cytotoxicity against cancer cell lines that overexpress EGFR.[13] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity.[13]
The mechanism of action for these inhibitors involves the blockade of downstream signaling pathways, such as the AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[13]
Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidine derivatives.
Mimicking the N-acetyl Lysine Fragment: Bromodomain Inhibition
Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails, playing a critical role in the regulation of gene expression. The triazolopyrimidine scaffold has been successfully employed as a bioisostere for the N-acetyl fragment of acetylated lysine, leading to the development of potent bromodomain inhibitors.[3] This bioisosteric replacement allows the triazolopyrimidine core to mimic the key interactions of the acetylated lysine within the bromodomain binding pocket.
Carboxylic Acid Bioisostere
In certain substitution patterns, the triazolopyrimidine ring can also act as a bioisostere for a carboxylic acid functional group.[3][4] This is particularly useful for improving the pharmacokinetic properties of a drug candidate, as carboxylic acids can be prone to metabolic liabilities.
Therapeutic Applications of Triazolopyrimidine-Based Compounds
The versatility of the triazolopyrimidine scaffold has led to its investigation in a wide range of therapeutic areas.
| Therapeutic Area | Target/Mechanism of Action | Representative Compound Class | Reference(s) |
| Oncology | Tubulin Polymerization Inhibition | [3][5][6]triazolo[1,5-a]pyrimidines | [5][14] |
| Kinase Inhibition (e.g., GCN2, WRN) | Triazolo[4,5-d]pyrimidines | [15][16] | |
| Tyrosyl-DNA phosphodiesterase 2 (TDP2) Inhibition | [3][5][6]triazolo[1,5-a]pyrimidines | [17] | |
| Neurodegenerative Diseases | Microtubule Stabilization | Triazolopyrimidines | [18][19] |
| Neuroprotection and Anti-neuroinflammation | Triazole-pyrimidine hybrids | [20] | |
| Infectious Diseases | Anti-tubercular Activity | Di-substituted triazolopyrimidines | [9][21][22] |
| Anti-parasitic (e.g., Malaria, Leishmaniasis) | [3][6]triazolo[1,5-a]pyrimidines | [3][8] | |
| Cardiovascular Diseases | Angiotensin II Receptor Antagonism | [3][5][6]-triazolo[1,5-c]pyrimidines | [23] |
| Central Nervous System Disorders | Anticonvulsant Activity (GABA Receptor Modulation) | Triazolopyrimidines | [24] |
Experimental Protocols: A Practical Approach
To ensure the practical applicability of this guide, the following section outlines a representative experimental protocol for the synthesis and biological evaluation of a triazolopyrimidine derivative.
Synthesis of a[3][5][6]Triazolo[1,5-a]pyrimidine Derivative
This protocol is a generalized procedure based on common synthetic strategies.[13]
Step 1: Hydrazone Formation
-
Dissolve the appropriate arylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the hydrazone product by filtration or evaporation of the solvent.
Step 2: Oxidative Cyclization
-
Dissolve the synthesized hydrazone (1 equivalent) in ethanol.
-
Add a solution of ferric chloride (FeCl₃) (2 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazolopyrimidine derivative.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a triazolopyrimidine compound against a target kinase.
Step 1: Reagent Preparation
-
Prepare a stock solution of the triazolopyrimidine test compound in 100% DMSO.
-
Prepare a kinase buffer solution containing the appropriate salts, DTT, and a source of magnesium (e.g., MgCl₂).
-
Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP at the desired concentrations in the kinase buffer.
Step 2: Assay Procedure
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations (serially diluted from the stock solution).
-
Add the kinase and substrate to initiate the reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
Step 3: Data Analysis
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its ability to act as a bioisostere for key functionalities, particularly the purine nucleus, has led to the development of a multitude of biologically active compounds with diverse therapeutic potential. The favorable physicochemical and pharmacokinetic properties often associated with this scaffold further enhance its attractiveness in drug discovery programs.[3][25]
Future research will likely focus on the continued exploration of the vast chemical space around the triazolopyrimidine core to identify novel drug candidates with improved potency, selectivity, and safety profiles. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to play a crucial role in the rational design of new triazolopyrimidine derivatives.[10][25] As our understanding of the molecular basis of diseases deepens, the versatility of the triazolopyrimidine scaffold will undoubtedly be leveraged to develop next-generation therapeutics for a wide range of human ailments.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [consilium.orscience.ru]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in the Synthesis of Triazolopyrimidines [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 19. A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model | springermedizin.de [springermedizin.de]
- 20. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
The Triazolopyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of triazolopyrimidine derivatives, detailing the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for target engagement. Its purpose is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the development of novel therapeutics based on this versatile chemical framework.
Introduction: The Significance of the Triazolopyrimidine Scaffold
Triazolopyrimidines are bicyclic heteroaromatic compounds that bear a structural resemblance to purines, the fundamental building blocks of nucleic acids. This inherent similarity allows them to interact with a multitude of biological macromolecules, including enzymes and receptors, often with high affinity and selectivity.[1] The modular nature of the triazolopyrimidine core allows for synthetic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the discovery of derivatives with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3]
Oncology: A Major Arena for Triazolopyrimidine Derivatives
The quest for novel anticancer agents has extensively explored the potential of triazolopyrimidine derivatives, revealing a multitude of molecular targets within cancer cells.
Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Triazolopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases implicated in tumorigenesis.
Overexpression and mutations of EGFR are common in several cancers, leading to uncontrolled cell proliferation and survival.[4] Certain pyrazolo-[4,3-e][5]triazolopyrimidine derivatives have demonstrated significant inhibitory activity against EGFR.[6] For instance, compound 1 (structure not disclosed in the abstract) showed potent antiproliferative activity against cancer cell lines with high EGFR expression, with IC50 values ranging from 7.01 to 48.28 µM.[4] Mechanistic studies confirmed that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.[6]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor invasion and metastasis. Dysregulation of the HGF/c-Met signaling pathway is observed in a wide range of human malignancies.
The p38 mitogen-activated protein (MAP) kinase is a key mediator of inflammatory responses and cellular stress.[7] Triazolopyridine analogs, structurally related to triazolopyrimidines, have been extensively studied as p38 MAP kinase inhibitors.[7] Understanding the SAR of these compounds is crucial for designing potent and selective inhibitors.
Skp2 is a component of an E3 ubiquitin ligase complex that targets cell cycle inhibitors like p21 and p27 for degradation.[8] Its overexpression in cancer promotes cell cycle progression. Recently,[5]triazolo[1,5-a]pyrimidine-based small molecules have been identified as potent Skp2 inhibitors, leading to cell cycle arrest and inhibition of cancer cell proliferation.[8]
Microtubule Targeting: Disrupting the Cellular Scaffolding
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Triazolopyrimidine derivatives have been identified as a unique class of microtubule-targeting agents.
Unlike classic microtubule-stabilizing agents like paclitaxel, some triazolopyrimidines promote tubulin polymerization by binding to the vinca alkaloid site on tubulin.[9] This distinct mechanism of action may allow them to overcome multidrug resistance. SAR studies have revealed that specific substitutions on the triazolopyrimidine core are critical for this activity. For example, a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position, along with fluoro atoms on the ortho positions of a phenyl ring, are crucial for high potency.
Other Anticancer Targets
TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, which are commonly used chemotherapeutic agents.[10] Inhibition of TDP2 can potentially sensitize cancer cells to these drugs. A commercial compound, initially misidentified, was later confirmed to be a 5-phenyl triazolopyrimidine that inhibits TDP2.[10]
Neuroscience: Targeting Receptors in the Central Nervous System
Triazolopyrimidine derivatives have shown significant promise in the treatment of neurological and psychiatric disorders, primarily through their interaction with adenosine receptors.
Adenosine Receptor Antagonism
Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[11] Triazolopyrimidine derivatives have been developed as potent and selective antagonists for these receptors.[5][12]
The affinity and selectivity of triazolopyrimidine derivatives for different adenosine receptor subtypes are highly dependent on the substitution pattern around the core scaffold.[5] For instance, in the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine series, the affinity for the A3 receptor decreases with increasing molecular volume at the N8 position.[5] The presence of an aralkyl chain at the N7 position is essential for potency and selectivity at the A2A receptor.[5]
Microtubule Stabilization in Neurodegenerative Diseases
The rationale for using microtubule-stabilizing agents in neurodegenerative diseases like Alzheimer's disease stems from the role of tau protein. In these conditions, tau becomes hyperphosphorylated and detaches from microtubules, leading to microtubule instability and impaired axonal transport.[13] Brain-penetrant triazolopyrimidine derivatives that stabilize microtubules have shown therapeutic benefits in mouse models of tauopathy.[9][14] SAR studies have been crucial in identifying candidates with improved physicochemical properties and microtubule-stabilizing activity.[14]
Infectious Diseases: A Scaffold for Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of drugs. Triazolopyrimidine derivatives have demonstrated promising activity against a range of pathogens.
Inhibition of Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial drugs.[15] Similarly, DHFR is a key enzyme in the folate biosynthesis pathway, which is vital for bacterial survival.[4] Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of both DNA gyrase and DHFR, exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[15]
Experimental Protocols for Target Identification and Validation
The following section provides detailed, step-by-step methodologies for key experiments used to identify and validate the therapeutic targets of triazolopyrimidine derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Target Engagement and Signaling Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and to assess the effect of a compound on their expression or phosphorylation status.
-
Cell Lysis: After treating cells with the triazolopyrimidine derivative, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a digital imager or X-ray film.[16]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and a fluorescent reporter like DAPI.[18]
-
Compound Addition: Add the triazolopyrimidine derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the extent of tubulin polymerization.[18]
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1AR), and increasing concentrations of the unlabeled triazolopyrimidine derivative.[19]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.[19]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[19]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound, which represents its affinity for the receptor.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the triazolopyrimidine derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+.
-
Reaction Mixture: Prepare a reaction mixture containing DHFR enzyme, its substrate dihydrofolic acid (DHF), NADPH, and the triazolopyrimidine derivative.[5][12]
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of NADPH oxidation.[5][12]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]
Data Presentation and Visualization
Quantitative Data Summary
| Compound Class | Target | Key Compound Example | IC50/Ki Value | Cell Line/Assay | Reference |
| Pyrazolo[4,3-e][5]triazolopyrimidine | EGFR | Compound 1 | 7.01 - 48.28 µM | HCC1937, HeLa | [4] |
| [5]Triazolo[1,5-a]pyrimidine | Tubulin | Cevipabulin (TTI-237) | - | In vitro/in vivo | [20] |
| Pyrazolo-triazolo-pyrimidine | Adenosine A3 Receptor | - | Low nM range | Radioligand binding | [5] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | DNA Gyrase/DHFR | - | - | Enzyme inhibition | [15] |
| [5]Triazolo[1,5-a]pyrimidine | Skp2 | - | - | In vitro | [8] |
| 5-Phenyl triazolopyrimidine | TDP2 | P10A10 | - | Enzyme inhibition | [10] |
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidine derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for Western blot analysis.
Clinical Development Landscape
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has unequivocally demonstrated its value as a versatile platform for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of targets, from kinases and tubulin to G protein-coupled receptors and bacterial enzymes, underscores its immense potential. The future of triazolopyrimidine-based drug discovery lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The application of structure-based drug design, computational modeling, and high-throughput screening will undoubtedly accelerate the identification of new clinical candidates. As our understanding of the complex biology of diseases continues to evolve, the adaptable nature of the triazolopyrimidine scaffold ensures its continued relevance in the ongoing quest for innovative medicines.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. topogen.com [topogen.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Triazolopyrimidine Sulfonamides
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring creates a unique heterocyclic system with diverse pharmacological potential.[5] Specifically, N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides have been identified as potent herbicides.[1] The sulfonamide moiety is a critical pharmacophore found in numerous therapeutic agents, tracing its origins to the revolutionary sulfa drugs.[6] This guide provides a detailed experimental protocol for the synthesis of this important class of compounds, grounded in established chemical principles and practical laboratory insights.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides is efficiently achieved through a two-step process. This strategy involves the initial preparation of the key intermediate, 2-amino-5,7-dimethoxy[6][7][8]triazolo[1,5-a]pyrimidine, followed by its coupling with various arylsulfonyl chlorides.
Step 1: Synthesis of 2-amino-5,7-dimethoxy[6][7][8]triazolo[1,5-a]pyrimidine
The synthesis of the triazolopyrimidine core is a critical first step. While several methods exist for the construction of the 1,2,4-triazolo[1,5-a]pyrimidine ring system, a common approach involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound.[5][9] For the specific intermediate, 2-amino-5,7-dimethoxy[6][7][8]triazolo[1,5-a]pyrimidine (CAS 13223-43-3), a known synthetic route involves the reaction of a 3-amino-1,2,4-triazole with a malonic ester derivative in the presence of a base, followed by methylation.[10][11][12]
Step 2: Sulfonamide Bond Formation
The formation of the sulfonamide linkage is typically achieved by the reaction of an amine with a sulfonyl chloride.[6] In this protocol, the nucleophilic 2-amino group of the triazolopyrimidine intermediate attacks the electrophilic sulfur atom of the arylsulfonyl chloride, leading to the formation of the desired N-arylsulfonamide product. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of the second step of this synthesis is a nucleophilic acyl-type substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the 2-amino-5,7-dimethoxytriazolo[1,5-a]pyrimidine acts as the nucleophile, attacking the electron-deficient sulfur atom of the arylsulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of a base, such as pyridine or triethylamine, is crucial to deprotonate the nitrogen atom of the sulfonamide, driving the reaction to completion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-5,7-dimethoxy[6][7][8]triazolo[1,5-a]pyrimidine | ≥98% | Commercially Available | Store in a cool, dry place. |
| Arylsulfonyl chlorides | Various | Commercially Available | Can be synthesized if not available.[13][14][15] |
| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for the reaction. |
| Ethyl acetate | Reagent Grade | Commercially Available | For extraction and chromatography. |
| Hexane | Reagent Grade | Commercially Available | For chromatography. |
| Saturated sodium bicarbonate solution | N/A | Prepared in-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For workup. |
| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Commercially Available | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5,7-dimethoxy[6][7][8]triazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: An inert atmosphere is crucial to prevent the reaction of the arylsulfonyl chloride with atmospheric moisture.
-
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
-
Addition of Arylsulfonyl Chloride: Dissolve the desired arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Causality: Slow, dropwise addition at a low temperature helps to control the exothermic reaction and minimize side product formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[16]
-
Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.
-
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Causality: The bicarbonate solution neutralizes any remaining acid. Extraction with an organic solvent separates the product from aqueous-soluble byproducts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: The brine wash removes residual water, and anhydrous sodium sulfate ensures the complete removal of water from the organic phase before solvent evaporation.
-
Purification of the Final Product
The crude product can be purified by one of the following methods:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[17][18][19][20][21] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the preferred method.[8] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective for separating sulfonamides.[22][23][24]
Characterization
The structure and purity of the synthesized N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonamide S=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[25]
Workflow Visualization
Caption: Overall workflow for the synthesis of N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides.
Alternative Synthetic Approaches: Cross-Coupling Reactions
While the classical approach described above is robust, modern cross-coupling reactions offer powerful alternatives for the formation of C-N bonds.
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N bonds between an amine and an aryl halide.[7][26][27][28][29] While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for the synthesis of arylamines from aryl halides or triflates and amines.[30][31][32][33] It is known for its broad substrate scope and functional group tolerance.
Caption: Alternative cross-coupling strategies for C-N bond formation.
Conclusion
The synthesis of N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl) arylsulfonamides is a straightforward yet important process for accessing a class of compounds with significant biological activity. The protocol outlined in this guide, based on well-established synthetic transformations, provides a reliable method for their preparation. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can successfully synthesize and purify these valuable molecules for further investigation in drug discovery and agrochemical development.
References
- 1. CA2395050A1 - N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science [eurekaselect.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Page loading... [guidechem.com]
- 12. PubChemLite - 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (C7H9N5O2) [pubchemlite.lcsb.uni.lu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization [sites.pitt.edu]
- 19. jackwestin.com [jackwestin.com]
- 20. mt.com [mt.com]
- 21. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Ullmann Reaction [organic-chemistry.org]
- 30. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 33. m.youtube.com [m.youtube.com]
Application Note & Protocols: A Guide to Characterizing 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine in Enzyme Inhibition Assays
Abstract
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a versatile purine bioisostere that has led to the development of numerous enzyme inhibitors.[1] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of novel compounds from this class, using 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine as a representative molecule. We provide foundational principles of enzyme inhibition, detailed, self-validating protocols for determining inhibitor potency (IC50), and specific examples for high-value target classes such as protein kinases and ATPases. The methodologies are designed to be robust, reproducible, and grounded in the best practices of modern drug discovery.[2][3][4]
Foundational Principles: The "Why" Behind the Assay
An enzyme inhibition assay is a cornerstone of drug discovery, designed to quantify how effectively a compound can block the activity of a target enzyme.[5] This information is critical for establishing a compound's potency, selectivity, and potential therapeutic value.[2]
Key Parameters in Enzyme Inhibition
-
IC50 (Half Maximal Inhibitory Concentration): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6][7] A lower IC50 value indicates a more potent inhibitor.[8]
-
Michaelis Constant (Km) & Vmax: The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[9] Understanding the enzyme's Km for its substrate is crucial for proper assay design. To effectively identify competitive inhibitors, the substrate concentration in the assay should be at or below the Km value.[10]
The Imperative of Assay Validation
For an assay to be trustworthy, it must be robust and reproducible.[3][4] Key validation parameters include:
-
Z'-Factor: A statistical measure of assay quality, calculated using positive and negative controls. A Z'-factor greater than 0.4 is considered acceptable and robust for screening.[4]
-
Signal-to-Background (S/B) Ratio: A measure of the assay's dynamic range, ensuring the signal is clearly distinguishable from noise.
General Workflow for Characterizing a Novel Inhibitor
The process of evaluating a novel inhibitor like 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine follows a logical progression from preparation to data analysis. This workflow ensures that each step is controlled and the resulting data is reliable.
Universal Protocol: IC50 Determination
This protocol provides a generalized, step-by-step method for determining the IC50 value of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine against a chosen enzyme.
Materials & Reagents
-
Test Compound: 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
-
Solvent: HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Target Enzyme: Purified and active
-
Enzyme-Specific Substrate
-
Cofactors: e.g., ATP, MgCl2, as required by the enzyme[5]
-
Assay Buffer: Optimized for enzyme stability and activity (e.g., Tris, HEPES)[5]
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Staurosporine for kinases)[11]
-
Microplates: 96- or 384-well plates (black for fluorescence/luminescence, clear for absorbance)
-
Plate Reader: Capable of measuring the assay signal
Step-by-Step Methodology
-
Prepare Compound Stock Solution:
-
Action: Dissolve 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Rationale: DMSO is a common solvent for organic molecules in biological assays. A high-concentration stock minimizes the final DMSO concentration in the assay wells, which should typically not exceed 1% to avoid solvent-induced artifacts.[3]
-
-
Create Serial Dilutions:
-
Action: Perform a serial dilution of the compound stock to generate a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 1 mM).[11] Prepare a DMSO-only control.
-
Rationale: A wide range of inhibitor concentrations is necessary to accurately define the top and bottom plateaus of the sigmoidal dose-response curve, which is essential for precise IC50 calculation.[8]
-
-
Prepare Assay Plate:
-
Action: Add a small volume (e.g., 2.5 µL in a 25 µL final volume) of each compound dilution, the positive control, and the DMSO-only control to the appropriate wells of the microplate.
-
Rationale: Proper plate mapping with negative (DMSO only), positive (known inhibitor), and experimental wells is crucial for a self-validating system.[12]
-
-
Add Enzyme:
-
Action: Add the enzyme, diluted in assay buffer to a pre-determined optimal concentration, to all wells except the "no enzyme" blank.
-
Rationale: The enzyme concentration should be chosen to produce a robust signal that falls within the linear range of the detection instrument.[12]
-
-
Pre-Incubate Enzyme and Inhibitor:
-
Initiate the Enzymatic Reaction:
-
Action: Add the substrate (and any required cofactors like ATP), diluted in assay buffer, to all wells to start the reaction.
-
Rationale: The reaction is initiated by providing the enzyme with its substrate. The substrate concentration should be carefully chosen, ideally around its Km value, to ensure sensitivity to competitive inhibitors.[10]
-
-
Incubate and Measure Signal:
-
Action: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).[11] After incubation, add a stop reagent if necessary, and read the plate using the appropriate detection method (e.g., luminescence, absorbance).
-
Rationale: The reaction should be allowed to proceed long enough to generate a strong signal but short enough to remain in the initial velocity phase (typically <10-20% substrate turnover) to ensure linear kinetics.[13]
-
Application Example 1: Protein Kinase Inhibition Assay
Protein kinases are a major class of drug targets.[11] This protocol adapts the universal method for a luminescence-based kinase assay that quantifies ADP production, a direct product of kinase activity.
Specific Protocol: ADP-Glo™ Kinase Assay (Promega)
This commercial assay is widely used for its high sensitivity and broad applicability.[11]
-
Setup: Follow steps 1-5 of the Universal Protocol. The final volume after adding the inhibitor and kinase is 5 µL.
-
Initiate Kinase Reaction: Add 5 µL of a mixture containing the peptide substrate and ATP to each well. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Rationale: This reagent stops the kinase reaction and eliminates any remaining, unconsumed ATP, which would otherwise create background signal.
-
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: This reagent converts the ADP produced by the kinase into ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.
-
-
Measure Luminescence: Read the luminescent signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.[11]
Example Data Presentation
The inhibitory activity of a compound is often evaluated against a panel of kinases to assess its selectivity.
| Kinase Target | 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
Table 1: Hypothetical inhibitory activity and selectivity profile. Data is for illustrative purposes only.[11]
Application Example 2: ATPase Inhibition Assay
ATPases are enzymes that catalyze the hydrolysis of ATP. Their inhibition is relevant for various diseases. This protocol uses a colorimetric method to detect the inorganic phosphate (Pi) released during the reaction.[14]
Specific Protocol: Malachite Green Phosphate Assay
This assay provides a simple, direct method for measuring ATPase activity.
-
Setup: Follow steps 1-5 of the Universal Protocol in a clear 96-well plate.
-
Initiate ATPase Reaction: Add a solution containing ATP and MgCl2 to start the reaction. Incubate for 30 minutes at room temperature.
-
Stop Reaction & Develop Color: Add 200 µL of Malachite Green Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: The reagent stops the enzymatic reaction and forms a stable dark green complex with the free phosphate liberated by the ATPase. The intensity of the color is directly proportional to the amount of phosphate produced.
-
-
Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known phosphate concentrations. Convert absorbance readings to phosphate concentration and plot percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50.
Data Analysis and Interpretation
-
Normalize Data: Convert raw data (e.g., luminescence, absorbance) to percent inhibition relative to controls.
-
0% Inhibition (High Signal): DMSO-only wells.
-
100% Inhibition (Low Signal): Positive control or no-enzyme wells.
-
-
Plot Dose-Response Curve: Plot percent inhibition (Y-axis) against the log-transformed inhibitor concentration (X-axis).[8]
-
Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or Origin to calculate the precise IC50 value from the dose-response curve.[6][8]
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. clyte.tech [clyte.tech]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 9. longdom.org [longdom.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientistlive.com [scientistlive.com]
- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Screening of Triazolopyrimidine Derivatives
Introduction: The Therapeutic Promise of Triazolopyrimidines
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the triazolopyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These fused heterocyclic systems are analogs of purines, allowing them to interact with a variety of biological targets implicated in cancer progression.
Triazolopyrimidine derivatives have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes such as kinases (e.g., EGFR) and the disruption of cellular structures like microtubules.[1][2][3] Their versatility in chemical modification allows for the fine-tuning of their pharmacological properties, making them an attractive class of compounds for targeted cancer therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel triazolopyrimidine derivatives for their anticancer potential.
Part 1: Initial Cytotoxicity Screening - Gauging General Anticancer Activity
The initial step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad overview of the compound's potency and selectivity. Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.[4][5]
Choosing the Right Assay: MTT vs. SRB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells.[8] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells. While both assays are reliable, the SRB assay is generally considered more stable and less prone to interference from reducing agents in the tested compounds.[4]
Experimental Workflow: Cytotoxicity Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. thomassci.com [thomassci.com]
Protocol for Assessing the Antimicrobial Activity of Triazolopyrimidines
Abstract
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial properties of novel triazolopyrimidine derivatives. Triazolopyrimidines represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial potential.[1] This guide moves beyond a simple recitation of protocols to offer a strategic, field-proven workflow, emphasizing the scientific rationale behind each experimental step. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data for the identification and characterization of promising new antimicrobial agents.
Introduction: The Rationale for Investigating Triazolopyrimidines as Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[2] Triazolopyrimidines, a fused heterocyclic system containing both triazole and pyrimidine rings, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antiviral properties.[1] Notably, various derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine core have demonstrated significant antibacterial and antifungal activities.[3][4]
The versatility of the triazolopyrimidine scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The primary objective of the protocols outlined in this document is to provide a systematic approach to:
-
Quantify the antimicrobial potency of novel triazolopyrimidine compounds against a clinically relevant panel of microorganisms.
-
Elucidate the potential mechanism of action to understand how these compounds exert their antimicrobial effects.
-
Assess the preliminary safety profile by evaluating cytotoxicity against mammalian cell lines.
-
Evaluate in vivo efficacy in established animal models of infection to determine therapeutic potential.
This guide is structured to logically progress from broad phenotypic screening to more specific mechanistic and preclinical evaluations, ensuring a comprehensive assessment of each candidate compound.
Experimental Workflow: A Strategic Overview
A successful antimicrobial drug discovery campaign requires a phased approach, beginning with high-throughput screening and progressing to more complex biological and pharmacological evaluations. The following workflow provides a strategic roadmap for the assessment of triazolopyrimidine derivatives.
References
Application Notes & Protocols for Herbicide Development: The Case of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
An in-depth guide to the evaluation of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine as a potential herbicide.
Introduction: The Quest for Novel Herbicides and the Promise of Triazolopyrimidines
The relentless evolution of herbicide-resistant weeds necessitates a continuous search for new herbicidal scaffolds and modes of action. The triazolopyrimidine class of compounds has been a cornerstone of chemical weed management for decades.[1][2][3] These herbicides are renowned for their high efficacy at low application rates and favorable toxicological profiles, primarily because their molecular target is absent in animals.[1][4]
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is a specific molecule within this promising chemical family. While it has been identified as a key intermediate in the synthesis of potent herbicidal N-arylsulfonamide compounds, its intrinsic herbicidal activity warrants a thorough investigation.[5] These application notes provide a comprehensive framework for researchers to systematically evaluate this compound, from initial biochemical assays to whole-plant greenhouse trials, establishing a blueprint for its potential development as a novel herbicide.
Part 1: Hypothesized Mechanism of Action - Inhibition of Acetolactate Synthase (ALS)
The vast majority of triazolopyrimidine herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][6][7][8] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[8][9] By blocking this pathway, the herbicide starves the plant of these critical amino acids, leading to a cessation of growth and eventual death.[10]
Given its core triazolopyrimidine structure, it is hypothesized that 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine also functions as an ALS inhibitor. The protocols outlined below are designed to test this hypothesis directly.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. CA2395050A1 - N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl) arylsulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. wssa.net [wssa.net]
- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
Application Note: Accelerated Synthesis of Triazolopyrimidine Analogs via Microwave Irradiation
Introduction: The Significance of Triazolopyrimidines and the Need for Efficient Synthesis
Triazolopyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4] The therapeutic potential of these compounds has made them a focal point in medicinal chemistry and drug discovery.[5][3]
Traditionally, the synthesis of triazolopyrimidine derivatives involves conventional heating methods that often require long reaction times, high temperatures, and can result in the formation of unwanted byproducts, complicating purification. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[6][7] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction time, increased product yields, and improved purity profiles.[8][9][10] This application note provides a detailed protocol for the microwave-assisted synthesis of a representative triazolopyrimidine analog, highlighting the key advantages and practical considerations of this enabling technology.
The Rationale for Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[11] This "in-core" or "volumetric" heating is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls.[12][13] This direct energy transfer offers several key advantages in the context of triazolopyrimidine synthesis:
-
Accelerated Reaction Rates: The ability to rapidly reach and maintain high temperatures and pressures (in a sealed vessel) can dramatically shorten reaction times from hours to mere minutes.[8][10][11][12]
-
Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[7][8][9]
-
Improved Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in a more energy-efficient process compared to conventional heating methods.[13]
-
"Green Chemistry" Alignment: Shorter reaction times and often the ability to use less solvent contribute to a more environmentally friendly synthetic approach.[8]
General Reaction Mechanism
The synthesis of[1][6][8]triazolo[1,5-a]pyrimidines, a common and stable isomer, typically proceeds through the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. The reaction is believed to proceed via an initial condensation to form a vinylogous amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazolopyrimidine core.
References
- 1. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 8. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Note: High-Throughput Screening of Triazolopyrimidine Libraries for Novel Therapeutic Discovery
Abstract
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2] This versatility stems from its ability to mimic purine structures and interact with a wide range of biological targets, particularly protein kinases.[1][3] High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of triazolopyrimidine derivatives to identify novel hit compounds for drug discovery programs.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for triazolopyrimidine libraries. It covers critical aspects from assay development and validation to primary screening, hit confirmation, and data analysis, emphasizing the scientific rationale behind each step to ensure the generation of robust and actionable data.
Introduction: The Significance of Triazolopyrimidines in Drug Discovery
Triazolopyrimidines are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[2] Their structural similarity to endogenous purines allows them to interact with the ATP-binding sites of many enzymes, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[1][3] Beyond kinases, triazolopyrimidines have been shown to target other important enzyme classes and receptors, including dihydroorotate dehydrogenase, phosphodiesterases, and even the kinetoplastid proteasome in trypanosomes.[1][7]
The core triazolopyrimidine scaffold can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries.[8][9] This chemical tractability, combined with their broad biological potential, makes triazolopyrimidine libraries ideal candidates for HTS campaigns aimed at discovering novel therapeutic agents.[] HTS enables the rapid, automated testing of thousands to millions of compounds, accelerating the identification of "hits"—compounds that modulate a specific biological target or pathway in a desired manner.[4][5][11]
This guide will walk through the essential stages of an HTS campaign for a triazolopyrimidine library, providing both the theoretical framework and practical protocols to empower researchers in their drug discovery efforts.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution. It is not merely about speed but about generating high-quality, reproducible data that can confidently guide subsequent hit-to-lead optimization efforts.
Figure 1. A generalized workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation - The Foundation of Success
The quality of an HTS campaign is fundamentally dependent on the robustness of the assay used.[12][13] The choice between a biochemical and a cell-based assay is the first critical decision and depends entirely on the scientific question being asked.
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified target molecule, such as an enzyme or receptor.[12][14][15] They are ideal for target-based drug discovery, offering high precision and fewer confounding biological variables. However, they do not provide information on cell permeability or off-target effects within a cellular context.[15]
-
Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype or signaling pathway within a living cell.[14][15][16] They provide more biologically relevant data, accounting for factors like membrane permeability and cellular metabolism.[17] However, identifying the specific molecular target of an active compound (target deconvolution) can be a significant challenge.[14]
Case Study: Developing a Kinase Inhibition Assay
Given that many triazolopyrimidines target kinases, we will focus on the development of a biochemical kinase inhibition assay.[1][3] Protein kinases universally catalyze the transfer of a phosphate group from ATP to a substrate. Therefore, kinase activity can be monitored by detecting either the phosphorylated substrate or the ADP product.
Example Signaling Pathway: Generic Kinase Cascade
Figure 2. Inhibition of a kinase by a triazolopyrimidine at the ATP-binding site.
There are numerous HTS-compatible technologies for detecting kinase activity, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), Fluorescence Polarization (FP), and luminescence-based ADP detection assays.[14][18]
Protocol: TR-FRET Kinase Assay Development
This protocol outlines the development of a LanthaScreen™-type TR-FRET assay, a common format for HTS.[18] The principle involves a europium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescently labeled tracer that binds to the kinase. Inhibition of the kinase prevents substrate phosphorylation, disrupting the FRET signal.
Materials:
-
Purified, active kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated Alexa Fluor 647 (or other suitable FRET pair)
-
384-well, low-volume, white microplates
-
Triazolopyrimidine library compounds dissolved in DMSO
Protocol Steps:
-
Enzyme and Substrate Titration:
-
Objective: Determine the optimal concentrations of kinase and substrate that yield a robust signal within the linear range of the reaction.
-
Perform a matrix titration, varying kinase concentration (e.g., 0-20 nM) against substrate concentration (e.g., 0-500 nM) at a fixed, saturating ATP concentration (typically Km value).
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (antibody and streptavidin-dye conjugate).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Select concentrations that give a high signal-to-background ratio while remaining in the initial velocity phase of the reaction.
-
-
ATP Km Determination:
-
Objective: Determine the Michaelis-Menten constant (Km) for ATP, which is crucial for understanding the mechanism of action of competitive inhibitors.
-
Using the optimized enzyme and substrate concentrations, perform the kinase reaction across a range of ATP concentrations (e.g., 0-100 µM).
-
Plot the reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km. For HTS, the ATP concentration is often set at or near the Km value to ensure sensitivity to competitive inhibitors.
-
-
Assay Validation:
-
Objective: To ensure the assay is robust, reproducible, and suitable for HTS.[13]
-
Z'-factor Calculation: This is a critical statistical parameter for assessing the quality of an HTS assay.[11]
-
Prepare multiple replicates of positive controls (no inhibition, e.g., DMSO only) and negative controls (maximum inhibition, e.g., a known potent inhibitor or no enzyme).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS. [11]
-
-
DMSO Tolerance: Test the effect of increasing concentrations of DMSO (the compound solvent) on the assay signal to determine the maximum tolerable concentration without significant signal inhibition. This is typically 0.5-1%.
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | Ensures a large separation band between positive and negative controls, minimizing false positives/negatives.[11] |
| Signal-to-Background (S/B) | > 5 | Provides a sufficient dynamic range to detect varying levels of inhibition. |
| Coefficient of Variation (%CV) | < 15% | Indicates good reproducibility of the assay measurements. |
| DMSO Tolerance | < 20% inhibition at final assay concentration | Confirms that the compound vehicle does not interfere with the assay. |
| Table 1. Key Assay Validation Parameters. |
Phase 2: Primary Screening and Hit Identification
With a validated assay, the full library screen can commence. This involves testing every compound in the triazolopyrimidine library at a single, fixed concentration (typically 1-10 µM).[4]
Automation and Miniaturization: HTS leverages robotics for liquid handling, plate transport, and detection to achieve high throughput.[4][5][19] Assays are typically miniaturized into 384- or 1536-well plate formats to reduce reagent costs and compound consumption.[4][6]
Data Analysis and Hit Selection: The large volume of data generated requires robust statistical analysis.[4][20]
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate and run-to-run variability. A common method is to calculate the percent inhibition for each compound.
-
Hit Calling: A threshold is set to identify "hits." A common approach is to use a statistical cutoff, such as three standard deviations from the mean of the neutral control (DMSO wells).
-
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
A hit might be defined as any compound with a percent inhibition > 50% or that falls above the statistical cutoff.
-
Phase 3: Hit Confirmation and Prioritization
Primary hits are considered putative and require a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further study.[21]
Hit Confirmation
-
Re-testing: The first step is to re-test the primary hits from a freshly prepared sample of the compound to rule out errors from the initial screen (e.g., library plating errors, compound precipitation).
-
Orthogonal Assays: Confirmed hits should be tested in an alternative assay format that measures a different output of the same biological event.[22] For a kinase, if the primary assay detected the phosphorylated product, an orthogonal assay might detect ADP production. This helps eliminate compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).
Dose-Response Analysis and Potency Determination
Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This allows for the ranking of hits based on their potency.
Counter-Screens and Selectivity Profiling
-
Counter-Screens: These are designed to identify compounds that act through undesirable mechanisms. For example, testing against a structurally related but functionally distinct kinase can reveal the selectivity of the inhibitor.
-
Promiscuity and PAINS: It is crucial to identify and flag Pan-Assay Interference Compounds (PAINS), which are known to show activity in multiple HTS assays through non-specific mechanisms like aggregation.[21] Computational filters and historical screening data can help identify these problematic chemotypes.[21]
The goal of this phase is to generate a curated list of validated, potent, and selective hits with a plausible mechanism of action, ready for the next stage of drug discovery: hit-to-lead optimization.
Conclusion
High-throughput screening of triazolopyrimidine libraries is a proven strategy for identifying novel starting points for drug discovery. The success of such a campaign hinges on a meticulously planned and executed workflow, beginning with the development of a robust and validated assay. By following a systematic process of primary screening, hit confirmation, and rigorous triaging, researchers can navigate the vast chemical space of a triazolopyrimidine library to uncover high-quality hits. This application note provides the foundational principles and practical protocols to guide scientists in this endeavor, ultimately accelerating the path toward new and effective therapeutics.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 7. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Biochemical Assays | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. researchgate.net [researchgate.net]
- 17. marinbio.com [marinbio.com]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 20. academic.oup.com [academic.oup.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Development of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibitors
Introduction: Targeting a Metabolic Vulnerability in Plasmodium falciparum
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action.[1][2][3] One of the most promising and clinically validated targets in the fight against malaria is the enzyme dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum (PfDHODH).[2][4]
P. falciparum, the deadliest of the human malaria parasites, has a critical metabolic vulnerability: it is entirely dependent on the de novo synthesis of pyrimidines for the production of DNA and RNA, as it lacks the necessary salvage pathways present in its human host.[1][5][6][7] PfDHODH catalyzes the fourth and rate-limiting step in this essential pathway, the oxidation of dihydroorotate to orotate.[1][2][3][5] This dependency makes PfDHODH an ideal target for selective inhibition, offering a powerful strategy to halt parasite replication and clear infection.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and validated protocols for the discovery and characterization of novel PfDHODH inhibitors. We will delve into the underlying scientific principles, from the biochemical basis of the enzyme's function to the intricacies of inhibitor screening and evaluation, providing the necessary tools to accelerate the development of the next generation of antimalarial therapeutics.
The Scientific Rationale: Why PfDHODH is a Superior Antimalarial Target
The selection of a drug target is a critical first step in any drug discovery program. PfDHODH stands out as an exceptional target for several key reasons:
-
Essentiality: The de novo pyrimidine biosynthesis pathway is indispensable for the survival and rapid proliferation of P. falciparum.[1][5][6] Inhibition of PfDHODH effectively starves the parasite of the essential building blocks for nucleic acid synthesis, leading to parasite death.[1]
-
Absence of Host Salvage Pathway: Unlike its human host, P. falciparum cannot salvage pyrimidines from the environment.[5][6][7] This fundamental metabolic difference provides a clear therapeutic window for selective inhibition.
-
Structural Divergence: Significant structural differences exist between the inhibitor-binding sites of PfDHODH and human DHODH (hDHODH).[4][8][9] These differences have been successfully exploited to develop highly selective inhibitors, minimizing the potential for off-target effects and toxicity in the human host.[4][5]
-
Clinical Validation: The triazolopyrimidine-based inhibitor DSM265 has progressed to human clinical trials, demonstrating the clinical viability of targeting PfDHODH for the treatment and prevention of malaria.[10][11][12][13][14]
The Pyrimidine Biosynthesis Pathway in P. falciparum
A thorough understanding of the metabolic context of PfDHODH is crucial for appreciating its significance as a drug target. The de novo pyrimidine biosynthesis pathway in P. falciparum involves a series of enzymatic steps to produce uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Figure 1: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum.
Workflow for PfDHODH Inhibitor Development
The development of novel PfDHODH inhibitors follows a structured, multi-stage process, from initial hit identification to preclinical candidate selection. This workflow ensures a systematic and rigorous evaluation of potential drug candidates.
Figure 2: A generalized workflow for the development of PfDHODH inhibitors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments required for the discovery and characterization of PfDHODH inhibitors.
Protocol 1: Recombinant Expression and Purification of PfDHODH
The availability of pure, active recombinant PfDHODH is a prerequisite for in vitro screening and detailed kinetic analysis. This protocol describes the expression of a truncated, soluble form of PfDHODH in E. coli and its subsequent purification.[4][5]
Rationale: The full-length PfDHODH contains an N-terminal mitochondrial targeting sequence and a transmembrane domain, which can complicate recombinant expression and purification. A truncated construct, lacking these regions, is typically used to produce a soluble, catalytically active enzyme.[4][5]
Materials:
-
E. coli BL21(DE3) expression strain
-
pET expression vector containing the gene for truncated PfDHODH with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar plates
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP, 10 mM imidazole, 1 mg/mL lysozyme, DNase I, protease inhibitor cocktail
-
Wash Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP, 20 mM imidazole
-
Elution Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP, 250 mM imidazole
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-PfDHODH plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-20 hours with shaking.[15][16]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.[16][17]
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PfDHODH with Elution Buffer.[16][17]
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.[17]
-
Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter device and store at -80°C.
Protocol 2: PfDHODH Enzymatic Assay (DCIP-Based)
This spectrophotometric assay is a robust and widely used method for high-throughput screening and kinetic characterization of PfDHODH inhibitors.[5][18] The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by PfDHODH.
Rationale: In this assay, the natural electron acceptor, coenzyme Q (CoQ), is replaced by DCIP. The reduction of DCIP results in a decrease in absorbance at 600 nm, providing a direct measure of enzyme activity.[5]
Materials:
-
Purified recombinant PfDHODH
-
Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (a CoQ analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare a master mix of Assay Buffer containing DHO (final concentration 100 µM), decylubiquinone (final concentration 50 µM), and DCIP (final concentration 60 µM).
-
Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include appropriate controls (no inhibitor and no enzyme).
-
Enzyme Addition: Add purified PfDHODH to the wells (final concentration ~1 nM).
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the DHO/decylubiquinone/DCIP master mix.
-
Absorbance Measurement: Immediately measure the absorbance at 600 nm at time zero and after a 10-minute incubation at room temperature.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Antiplasmodial Activity Assay
This cell-based assay determines the efficacy of PfDHODH inhibitors against the blood stages of P. falciparum in culture.
Rationale: While an enzymatic assay confirms direct inhibition of PfDHODH, a whole-cell assay is essential to assess the compound's ability to penetrate the parasite and exert its antiparasitic effect in a biological context.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis Buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage.
-
Assay Setup: Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete medium.
-
Compound Plating: Add serially diluted test compounds to the wells of a 96-well plate.
-
Parasite Addition: Add the parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis and Staining: Add Lysis Buffer containing SYBR Green I to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation 485 nm, emission 530 nm).
-
Data Analysis: Calculate the percent growth inhibition and determine the EC50 value.
Data Presentation and Interpretation
The effective presentation of quantitative data is crucial for comparing the potency and selectivity of different inhibitor series.
Table 1: Representative Data for PfDHODH Inhibitors
| Compound | PfDHODH IC50 (nM) | hDHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) | P. falciparum EC50 (nM) |
| DSM265 | 1.5 | >50,000 | >33,000 | 3.8 |
| Genz-667348 | 12 | >100,000 | >8,300 | 7.5 |
| Brequinar | 500 | 12 | 0.024 | >10,000 |
| A77 1726 | 13,000 | 280 | 0.02 | >25,000 |
Data compiled from multiple sources for illustrative purposes.[4][5][10]
Mechanism of Action and Selectivity
The remarkable selectivity of many PfDHODH inhibitors for the parasite enzyme over its human counterpart is a direct result of structural differences in the inhibitor-binding site.[4][5][8][9] This site is adjacent to the binding site for the flavin mononucleotide (FMN) cofactor and is thought to overlap with the binding site for coenzyme Q.[19]
Figure 3: Schematic representation of the PfDHODH active site and the mechanism of inhibition.
X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitor scaffolds within the PfDHODH active site.[4][5][8][9] These structural insights have guided medicinal chemistry efforts to optimize inhibitor potency and selectivity.[10] For example, the triazolopyrimidine series, which includes DSM265, exploits specific hydrophobic pockets and hydrogen bonding interactions that are unique to the parasite enzyme.[4][10]
In Vivo Evaluation and Preclinical Development
Promising lead compounds identified through in vitro screening must be evaluated in animal models of malaria to assess their in vivo efficacy and pharmacokinetic properties.[5][20] The standard model for P. falciparum is the SCID mouse engrafted with human erythrocytes.[10] For other Plasmodium species, such as P. berghei, murine models are commonly used.[5]
Key parameters to be evaluated during in vivo studies include:
-
Efficacy: The ability of the compound to reduce or clear parasitemia.
-
Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamics (PD): The relationship between drug concentration and its therapeutic effect.
-
Toxicity: Assessment of any adverse effects in the host animal.
Compounds that demonstrate a favorable efficacy, PK/PD, and safety profile in preclinical models can then be considered for advancement into human clinical trials.[10][12][13][14]
Conclusion
The development of PfDHODH inhibitors represents a highly successful example of target-based drug discovery for infectious diseases. The essential nature of the enzyme, coupled with its structural divergence from the human ortholog, has enabled the identification of potent and selective inhibitors with clinical potential. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to contribute to this critical area of antimalarial drug development. By leveraging these methodologies, the scientific community can continue to advance the fight against malaria and overcome the growing challenge of drug resistance.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of pyrimidine biosynthetic enzymes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Structure of Plasmodium falciparum dihydroorotate dehydrogenase with a bound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSM265 | Medicines for Malaria Venture [mmv.org]
- 12. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]
- 13. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine as a Versatile Building Block for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structural attributes and diverse pharmacological activities.[4][5] This application note details the utility of a key derivative, 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, as a versatile building block for the parallel synthesis of compound libraries aimed at accelerating drug discovery programs. We provide an in-depth analysis of its chemical reactivity, along with detailed, field-proven protocols for the derivatization of its 2-amino group and the modification of the 5,7-dimethoxy substituents. These methodologies are designed for high-throughput synthesis, enabling the rapid generation of diverse chemical entities for screening and lead optimization.
Introduction: The Strategic Value of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine core is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide range of biological targets.[6][7] This structural feature has been successfully exploited to develop compounds with anticancer, antimicrobial, and anti-inflammatory properties, among others.[8][9] The subject of this guide, 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine, offers multiple points for diversification, making it an ideal starting material for the construction of focused and diverse compound libraries. Its 2-amino group serves as a handle for various coupling reactions, while the 5- and 7-methoxy groups can be modified to explore the surrounding chemical space, providing a robust platform for structure-activity relationship (SAR) studies.
Chemical Properties and Reactivity Profile
5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine is a stable, commercially available solid.[10] The electron-donating nature of the methoxy groups enhances the electron density of the pyrimidine ring, influencing its reactivity. The primary site for derivatization is the exocyclic 2-amino group, which acts as a nucleophile in a variety of chemical transformations.
Table 1: Physicochemical Properties of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
| Property | Value |
| Molecular Formula | C₇H₉N₅O₂ |
| Molecular Weight | 195.18 g/mol |
| Appearance | Solid |
| CAS Number | 13223-43-3 |
The nucleophilicity of the 2-amino group is sufficient for reactions with a range of electrophiles. However, the electron-rich nature of the heterocyclic core can sometimes lead to side reactions or require specific catalytic systems for optimal reactivity, particularly in cross-coupling reactions. The methoxy groups at positions 5 and 7 are generally stable but can be cleaved under harsh acidic conditions, such as with boron tribromide, to reveal hydroxyl functionalities for further derivatization.[7][11]
Parallel Synthesis Protocols
The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well reactor blocks. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reagent quantities can be scaled as needed. High-throughput purification techniques such as mass-directed preparative HPLC are recommended for library purification.[4][12]
Derivatization of the 2-Amino Group
The 2-amino group is the most accessible reaction site for diversification. The following protocols detail common transformations suitable for library synthesis.
This protocol describes the parallel synthesis of an amide library by reacting the 2-amino group with a diverse set of carboxylic acids.
Workflow Diagram: Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Materials:
-
5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
24- or 96-well reactor block with sealing mats
-
Automated liquid handler (recommended)
Procedure:
-
To each well of the reactor block, add a solution of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine (e.g., 50 µL of a 0.2 M solution in DMF, 10 µmol, 1.0 eq).
-
To each well, add the corresponding carboxylic acid (e.g., 60 µL of a 0.2 M solution in DMF, 12 µmol, 1.2 eq).
-
Add a solution of HATU (e.g., 65 µL of a 0.2 M solution in DMF, 13 µmol, 1.3 eq) to each well.
-
Add DIPEA (e.g., 3.5 µL, 20 µmol, 2.0 eq) to each well.
-
Seal the reactor block and shake at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.
-
Upon completion, quench the reactions by adding water (e.g., 100 µL) to each well.
-
The crude products can be directly purified by mass-directed preparative HPLC.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for automated parallel synthesis.[13] DIPEA is a non-nucleophilic base that facilitates the reaction without competing with the primary amine.
This protocol outlines the synthesis of a sulfonamide library, a common motif in medicinal chemistry.[2]
Workflow Diagram: Sulfonamide Library Synthesis
Caption: Workflow for parallel sulfonamide library synthesis.
Materials:
-
5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
-
A library of diverse sulfonyl chlorides
-
Pyridine or DIPEA
-
Anhydrous DCM (Dichloromethane) or DMF
-
24- or 96-well reactor block with sealing mats
Procedure:
-
To each well of the reactor block, add a solution of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine (e.g., 50 µL of a 0.2 M solution in anhydrous DCM, 10 µmol, 1.0 eq).
-
To each well, add the corresponding sulfonyl chloride (e.g., 55 µL of a 0.2 M solution in anhydrous DCM, 11 µmol, 1.1 eq).
-
Add pyridine (e.g., 1.6 µL, 20 µmol, 2.0 eq) to each well.
-
Seal the reactor block and shake at room temperature for 4-12 hours. Monitor reaction completion by LC-MS.
-
Upon completion, the solvent can be evaporated in vacuo. The residue is then redissolved in a suitable solvent (e.g., DMSO/methanol) for purification by mass-directed preparative HPLC.
Rationale: The reaction between an amine and a sulfonyl chloride is generally robust and proceeds readily in the presence of a base like pyridine, which also acts as a nucleophilic catalyst.[9]
This protocol provides a method for the N-alkylation of the 2-amino group with a library of aldehydes or ketones.[1][14]
Workflow Diagram: Reductive Amination
References
- 1. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tarosdiscovery.com [tarosdiscovery.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Triazolopyrimidine Derivatives
Welcome to the Technical Support Center for the purification of triazolopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique electronic and structural properties of the triazolopyrimidine scaffold, which make it a valuable pharmacophore, also present specific challenges in purification.[1]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions to resolve your specific purification challenges.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial questions and issues encountered when planning the purification of a crude triazolopyrimidine product.
Q1: My crude NMR looks complex. What are the likely impurities I should be trying to remove?
A1: The impurity profile of a triazolopyrimidine synthesis can be varied, but several common classes of impurities arise from standard synthetic routes.[2] Identifying the likely nature of your impurities is the first step in selecting an appropriate purification strategy.
-
Unreacted Starting Materials: Often, one of the starting materials, such as the aminotriazole or the 1,3-dicarbonyl compound, may be present in excess or have incomplete conversion. These are typically more polar than the final product.
-
Regioisomers: The fusion of the triazole and pyrimidine rings can sometimes lead to the formation of different isomers (e.g.,[3][4][5]triazolo[1,5-a]pyrimidine vs.[3][4][5]triazolo[4,3-a]pyrimidine).[1][6] These isomers often have very similar polarities, making them particularly challenging to separate by standard chromatography.
-
By-products from Side Reactions: Depending on the specific reaction conditions, side reactions such as hydrolysis of intermediates, self-condensation of starting materials, or over-alkylation can occur.
-
Degradation Products: Some triazolopyrimidine derivatives may degrade during the reaction or work-up, especially if exposed to strong acid or base, or prolonged heat.[7]
Q2: How do I choose the best primary purification technique for my triazolopyrimidine derivative?
A2: The choice of technique depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound (e.g., crystallinity, polarity). The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Q3: My triazolopyrimidine derivative is streaking badly on my silica TLC plate. What's happening and how can I fix it?
A3: This is a classic problem when chromatographing nitrogen-containing heterocycles on standard silica gel. The streaking, or peak tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[4][8][9] This interaction leads to slow desorption kinetics, causing the compound to "drag" down the plate or column.
To get sharp, well-defined spots, you must disrupt this interaction. Here are the most effective strategies:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent. A common choice is triethylamine (Et₃N) at 0.5-2% v/v. The triethylamine acts as a competing base, binding to the acidic silanol sites and preventing your compound from interacting with them.[3]
-
Use an Ammoniated Solvent System: For more polar compounds, a mixture of methanol in dichloromethane (DCM) is often effective. Adding ammonium hydroxide to the methanol portion (e.g., creating a 10% NH₄OH in MeOH stock solution and then using 1-10% of this mixture in DCM) can significantly improve peak shape.[10][11]
-
Use Deactivated Silica: Commercially available deactivated silica gels (e.g., C2 deactivated) or alumina (which is basic or neutral) can be used.[12] These stationary phases have fewer free silanol groups, leading to reduced tailing for basic compounds.[12]
Part 2: Troubleshooting Guide for Specific Techniques
This section provides detailed, step-by-step guidance for overcoming common issues with specific purification methods.
Flash Column Chromatography
Flash chromatography is the workhorse for purifying multi-gram quantities of triazolopyrimidine derivatives. Success hinges on proper setup and troubleshooting.
Problem: My compound won't elute from the column, or requires very high percentages of polar solvent (e.g., >20% MeOH).
-
Causality: Your compound is likely highly polar and is interacting too strongly with the silica stationary phase. Running gradients with very high concentrations of methanol in solvents like DCM can lead to another problem: the dissolution of the silica gel itself, which contaminates your final product.
-
Solution Workflow:
Caption: Troubleshooting workflow for highly retained compounds.
Problem: My target compound is co-eluting with an impurity.
-
Causality: The chosen solvent system does not provide adequate selectivity (separation) between your product and the impurity. This is common with regioisomers.
-
Solutions:
-
Optimize the Solvent System: Test a wider range of solvent systems during TLC analysis. Sometimes switching one component can dramatically alter selectivity. For example, if you are using Ethyl Acetate/Hexane, try DCM/Methanol or Acetone/Hexane.
-
Run a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very slow, shallow gradient. This can often resolve closely running spots.
-
Consider a Different Stationary Phase: If optimization on silica fails, the impurity may have very similar interactions. Switching to a different stationary phase, such as reverse-phase C18 silica or alumina, changes the primary separation mechanism and can resolve the components.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Primary System (Non-polar/Polar) | Secondary System (Non-polar/Polar) | Modifier for Basic Compounds |
| Low | 10-30% Ethyl Acetate / Hexanes | 5-20% Acetone / Hexanes | 0.5-1% Triethylamine |
| Medium | 50-100% Ethyl Acetate / Hexanes | 2-5% Methanol / DCM | 0.5-1% Triethylamine |
| High | 5-15% Methanol / DCM | 10% NH₄OH in MeOH / DCM (1:9 ratio) | Included in primary system |
| Very High (Ionic) | Acetonitrile / Water | HILIC or Reverse-Phase Recommended | 0.1% Formic or Acetic Acid (RP) |
Recrystallization
Recrystallization is a powerful, cost-effective technique for obtaining high-purity material, provided your compound is a solid.
Problem: My compound "oils out" instead of forming crystals.
-
Causality: The compound has separated from the solution as a liquid phase because the solution is too supersaturated at a temperature above the compound's melting point (or melting point of the impure mixture). This can also happen if the solution is cooled too rapidly.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath.
-
Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[13][14]
-
Table 2: Common Solvents for Triazolopyrimidine Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A good starting point for many derivatives.[15] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | Polar Aprotic | 82 | Good for moderately polar compounds. |
| Ethyl Acetate | Medium Polarity | 77 | Often used in a mixed system with hexanes. |
| Dimethylformamide (DMF) | High Polarity | 153 | Effective for dissolving many triazolopyrimidines, but high boiling point can make removal difficult. Often used to precipitate the product by adding an anti-solvent like water or ether.[12] |
| Water | High Polarity | 100 | Can be effective for more polar, salt-like derivatives.[15] |
Preparative HPLC
For difficult separations of valuable materials, such as resolving regioisomers or chiral compounds, preparative HPLC is the method of choice.[6][16][17]
Problem: I have a good analytical separation, but my preparative run has poor resolution and low recovery.
-
Causality: The column has been overloaded. In preparative chromatography, injecting too much mass or volume causes significant peak broadening and distortion, leading to loss of resolution.[17][18]
-
Solution: Perform a Loading Study. Before scaling up, you must determine the maximum loading capacity on your analytical column.
-
Protocol: Analytical Column Loading Study
-
Prepare a highly concentrated solution of your crude material in the mobile phase.
-
Using your optimized analytical method, perform a series of injections with increasing volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL, 200 µL).
-
Monitor the chromatograms. You will see the peaks broaden and the resolution between your target peak and the nearest impurity decrease.
-
The maximum analytical load is the injection volume just before the resolution drops below an acceptable level (typically a resolution value >1.2 is desired for purification).[19]
-
-
Scaling Up: Use the results from the loading study to calculate the load for your preparative column. A simplified scaling factor can be calculated based on the column cross-sectional areas: Scale-up Factor = (Radius of Prep Column)² / (Radius of Analytical Column)² Max Prep Load = Max Analytical Load × Scale-up Factor
-
Table 3: Example Scale-Up Calculation
| Parameter | Analytical Column | Preparative Column |
| Column ID | 4.6 mm | 20 mm |
| Radius | 2.3 mm | 10 mm |
| Max Load (from study) | 8 mg | ? |
| Scale-up Factor | - | (10² / 2.3²) ≈ 18.9 |
| Calculated Max Load | - | 8 mg × 18.9 = 151.2 mg |
Note: This is an approximation. The optimal load on the preparative column may need further empirical refinement.[19][20]
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. uhplcs.com [uhplcs.com]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 16. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. cms.mz-at.de [cms.mz-at.de]
- 19. glsciences.com [glsciences.com]
- 20. cif.iastate.edu [cif.iastate.edu]
Common side reactions in the synthesis oftriazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities.[1] While several synthetic routes to this bicyclic system are well-established, they are not without their complexities. Undesired side reactions can lead to purification challenges, low yields, and in some cases, the formation of difficult-to-separate isomers. This guide provides practical, experience-driven advice to help you identify, understand, and overcome these common hurdles.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve the issues.
Issue 1: My reaction is producing the undesired[1][2][3]triazolo[4,3-a]pyrimidine isomer, which seems to be converting to my desired product over time or upon workup. What is happening and how can I control it?
Answer: You are likely observing a Dimroth rearrangement . This is the most common and well-documented side reaction in the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines.
Causality and Mechanism:
The Dimroth rearrangement is an isomerization process where the endocyclic and exocyclic nitrogen atoms of a heterocyclic ring appear to switch places.[4] In the context of triazolopyrimidine synthesis, the kinetically favored product can sometimes be the[1][2][3]triazolo[4,3-a]pyrimidine isomer, which is generally less thermodynamically stable than the desired[1][2][3]triazolo[1,5-a]pyrimidine.[5] This rearrangement can be catalyzed by acid, base, or heat.[2]
The mechanism, which involves ring opening and subsequent re-closure, is pH-dependent:
-
Under acidic conditions: The rearrangement proceeds through protonation of a pyrimidine nitrogen, followed by nucleophilic attack of water (or another nucleophile), leading to the opening of the pyrimidine ring. Rotation around the C-N bond and subsequent recyclization yields the more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[2]
-
Under basic conditions: The mechanism involves nucleophilic attack at the C5 or C7 position of the pyrimidine ring, followed by a similar ring-opening and closing cascade.[2]
Caption: Mechanisms of the Dimroth Rearrangement under acidic and basic conditions.
Troubleshooting Protocol:
-
Promote the Rearrangement to Completion: If your desired product is the thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine, you can intentionally drive the rearrangement to completion.
-
Acidic Conditions: After the initial reaction, add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) and heat the reaction mixture. Monitor by TLC or LC-MS until the starting isomer is consumed.
-
Basic Conditions: Refluxing the reaction mixture in a basic solvent like pyridine can also facilitate the rearrangement.[4]
-
-
Isolate the Kinetic Product: If the less stable[1][2][3]triazolo[4,3-a]pyrimidine is your target, you must avoid conditions that promote rearrangement.
-
Neutral or Mild Conditions: Conduct the synthesis under neutral or mildly basic conditions at the lowest possible temperature.
-
Aprotic Solvents: Use aprotic solvents to minimize the availability of protons that can catalyze the rearrangement.
-
Careful Workup: During workup and purification, avoid acidic or strongly basic conditions. Use neutral water for extractions and silica gel chromatography with neutral solvent systems.
-
-
Analytical Confirmation: To confirm the identity of your isomers, advanced NMR techniques can be invaluable.
Issue 2: My synthesis using 3-amino-1,2,4-triazole and an unsymmetrical β-dicarbonyl compound is giving me a mixture of two regioisomers. How can I control the regioselectivity?
Answer: This is a common challenge arising from the two non-equivalent electrophilic centers of the dicarbonyl compound reacting with the two different nucleophilic nitrogen atoms of the 3-amino-1,2,4-triazole.
Causality and Mechanism:
The reaction of 3-amino-1,2,4-triazole with an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate, can proceed via two competing pathways, leading to the formation of two regioisomers (e.g., 5-methyl-7-hydroxy- and 7-methyl-5-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine). The initial nucleophilic attack can occur from either the exocyclic amino group or the N2 of the triazole ring at either of the carbonyl carbons. The regiochemical outcome is often highly dependent on the reaction conditions, particularly the pH.
Caption: Competing pathways leading to regioisomers in the synthesis of triazolo[1,5-a]pyrimidines.
Troubleshooting Protocol:
-
pH Control is Critical: The pH of the reaction medium is the most significant factor influencing regioselectivity.
-
Acidic Conditions (e.g., acetic acid): In many cases, acidic conditions favor the formation of one regioisomer. For the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, acidic conditions typically favor the formation of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[1] The acid protonates the carbonyl oxygen, influencing the electrophilicity of the carbonyl carbons.
-
Basic Conditions (e.g., sodium ethoxide in ethanol): Basic conditions can favor the alternative regioisomer. The base can deprotonate the aminotriazole, altering its nucleophilicity.
-
-
Solvent and Temperature Optimization:
-
Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene, xylene).
-
Vary the reaction temperature. In some cases, lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product, which could be a different regioisomer.
-
-
Stepwise Synthesis: For unambiguous synthesis of a specific regioisomer, a stepwise approach may be necessary, although this is often more laborious. This could involve pre-functionalizing the aminotriazole or the dicarbonyl compound to direct the cyclization.
Table 1: Regioselectivity Control in the Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyrimidines
| Reactants | Conditions | Major Product | Reference |
| 3-Amino-1,2,4-triazole + Ethyl Acetoacetate | Acetic Acid, reflux | 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | |
| 3-Amino-1,2,4-triazole + 1-Phenyl-1,3-butanedione | Acetic Acid, reflux | 5-Methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | [1] |
| 3-Amino-1,2,4-triazole + 1-Phenyl-1,3-butanedione | Sodium Ethoxide, Ethanol, reflux | 7-Methyl-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | [1] |
Frequently Asked Questions (FAQs)
Q1: I am getting a complex mixture of products and my yield of the desired triazolo[1,5-a]pyrimidine is low. What could be the other side reactions?
A1: Besides the Dimroth rearrangement and regioisomer formation, other side reactions can occur:
-
Self-condensation of the β-dicarbonyl compound: Under strongly basic conditions, some β-dicarbonyl compounds can undergo self-condensation.
-
Reaction with impurities: Impurities in the starting materials, such as mono-aldehydes or ketones in the dicarbonyl compound, can lead to the formation of various byproducts.
-
Decomposition: At very high temperatures or under harsh acidic/basic conditions, the starting materials or the product may decompose.
To mitigate these issues, ensure the purity of your starting materials, use optimized reaction conditions (temperature, reaction time), and consider a milder catalyst system.
Q2: How can I purify my triazolo[1,5-a]pyrimidine product from the side products?
A2: Purification strategies depend on the nature of the impurities:
-
Crystallization: This is often the most effective method for obtaining highly pure product, especially if the desired product is a solid. Experiment with different solvent systems.
-
Column Chromatography: Silica gel chromatography is commonly used. If you are dealing with regioisomers, a careful selection of the eluent system and potentially a high-performance column may be required for separation. For acidic or basic products, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.
-
Acid-Base Extraction: If your product and byproducts have different acid-base properties, a liquid-liquid extraction workup can be an effective preliminary purification step.
Q3: Are there any "greener" synthetic methods for preparing triazolo[1,5-a]pyrimidines?
A3: Yes, there is growing interest in developing more environmentally friendly synthetic protocols. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields and selectivity.
-
Use of water as a solvent: Some multicomponent reactions for the synthesis of triazolopyrimidines have been successfully carried out in water, which is a green and inexpensive solvent.
-
Catalyst-free conditions: In some cases, the reaction can be promoted by heat alone, avoiding the need for a catalyst.
References
- 1. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine | C7H9N5 | CID 267310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Triazolopyrimidine Ring Stability: A Technical Support Guide for Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the triazolopyrimidine scaffold. This guide is designed to provide in-depth insights and practical troubleshooting advice on the stability of the triazolopyrimidine ring system under various acidic and basic conditions. Understanding the chemical resilience of this privileged scaffold is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of analytical data.
Section 1: Understanding Triazolopyrimidine Stability - The Core Principles
The triazolopyrimidine ring system, an isostere of purine, is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2][3] Its stability is governed by the intricate interplay of the electron-rich triazole ring fused to the electron-deficient pyrimidine ring.[1] While generally considered a stable aromatic system, it is not impervious to degradation, particularly under harsh acidic or basic conditions. The nature and position of substituents on the ring can significantly modulate its reactivity and stability.[4]
Frequently Asked Questions (FAQs) on Triazolopyrimidine Stability
Q1: What are the primary concerns regarding the stability of the triazolopyrimidine ring in experimental settings?
The main concerns revolve around potential ring-opening, rearrangement, or degradation, which can lead to the formation of impurities, loss of biological activity, and inaccurate experimental results. These issues are most likely to arise during:
-
Synthesis and work-up: Using strong acids or bases for catalysis or pH adjustment.
-
Forced degradation studies: As part of regulatory requirements to establish stability-indicating methods.[5][6][7]
-
Formulation development: Exposure to acidic or basic excipients.
-
Long-term storage: Improper pH or temperature conditions.
Q2: Which isomeric form of triazolopyrimidine is generally the most stable?
There are eight possible isomers of the triazolopyrimidine nucleus.[2][3] The 1,2,4-triazolo[1,5-a]pyrimidine isomer is generally considered the most stable and is the most common scaffold in medicinal chemistry.[2] In contrast, 1,2,4-triazolo[4,3-a]pyrimidines can undergo a Dimroth rearrangement, especially under acidic conditions, to form the more thermodynamically stable 1,2,4-triazolo[1,5-a]pyrimidine isomer.[1][8]
Section 2: Troubleshooting Guide - Stability Under Acidic Conditions
Issue 1: Unexpected side product formation or low yield during an acid-catalyzed reaction.
-
Possible Cause: Acid-mediated hydrolysis or rearrangement of the triazolopyrimidine ring. While some derivatives are stable even to prolonged treatment with acids like acetic or trifluoroacetic acid, others can be more labile.[9] The specific isomer and substitution pattern play a crucial role. For instance, the v-triazolo[3,4-a]pyrimidine system can undergo scission of the triazole ring in hot glacial acetic acid.[9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many degradation reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may favor the desired product.
-
Use a Milder Acid: If the reaction allows, switch from a strong mineral acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid) or a Lewis acid.
-
Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS to stop it as soon as the starting material is consumed, minimizing the exposure time to acidic conditions.
-
Protect Sensitive Functional Groups: If a particular substituent is activating the ring towards degradation, consider protecting it before the acidic step.
-
Issue 2: My purified triazolopyrimidine compound degrades upon storage in an acidic solution (e.g., for HPLC analysis).
-
Possible Cause: Reversible or irreversible ring-opening can occur in acidic media. This phenomenon has been observed in related fused heterocyclic systems like triazolobenzodiazepines, where an equilibrium between the closed-ring and open-ring forms exists in acidic solutions.[10]
-
Troubleshooting Steps:
-
Adjust the pH of the Mobile Phase: If possible, increase the pH of the HPLC mobile phase to a less acidic value while maintaining good chromatography.
-
Use a Buffered System: Employ a suitable buffer to maintain a constant and less aggressive pH.
-
Analyze Samples Immediately: Prepare the sample in the acidic mobile phase immediately before injection to minimize the time for degradation to occur.
-
On-column Instability: If degradation is suspected to occur on the HPLC column, consider using a column with a different stationary phase or deactivating the column.
-
Visualizing Acid-Catalyzed Ring Opening
Caption: Potential pathway for acid-catalyzed hydrolysis of the triazolopyrimidine ring.
Section 3: Troubleshooting Guide - Stability Under Basic Conditions
Issue 3: Isomerization or degradation of my triazolopyrimidine derivative during a base-catalyzed reaction.
-
Possible Cause: The pyrimidine ring of the triazolopyrimidine scaffold is electron-deficient and can be susceptible to nucleophilic attack by strong bases, potentially leading to ring-opening or rearrangement. An ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism has been reported for the isomerization of pyrazolopyrimidines in aqueous NaOH.[11]
-
Troubleshooting Steps:
-
Use a Weaker Base: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Employ Anhydrous Conditions: The presence of water can facilitate hydrolytic degradation pathways. Performing the reaction under anhydrous conditions can prevent these side reactions.
-
Control Stoichiometry: Use the minimum effective amount of base to avoid excess that could promote side reactions.
-
Steric Hindrance: In some cases, introducing bulky substituents near the reactive sites can sterically hinder nucleophilic attack by the base.
-
Issue 4: My compound shows poor stability during basic work-up or extraction.
-
Possible Cause: Prolonged exposure to aqueous base during work-up can lead to hydrolysis, especially if the compound is heated or if there are base-labile functional groups (e.g., esters) on the scaffold.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the basic wash or extraction quickly and at a low temperature (e.g., using an ice bath).
-
Use a Milder Base: Use a dilute solution of a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide.
-
Alternative Work-up: Consider alternative purification methods that avoid a basic wash, such as direct crystallization, precipitation, or chromatography.
-
Visualizing Base-Mediated Isomerization (ANRORC Mechanism)
Caption: A simplified ANRORC mechanism for base-mediated isomerization.
Section 4: Experimental Protocol - Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7][12]
Objective: To assess the stability of a novel triazolopyrimidine derivative under acidic and basic hydrolytic stress conditions.
Materials:
-
Triazolopyrimidine compound of interest
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with a UV or PDA detector
-
pH meter
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the triazolopyrimidine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[13]
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture under the same conditions as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase without adding acid or base.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation.[13] If degradation is too rapid or too slow, adjust the temperature or the concentration of the acid/base.[13]
-
Data Summary Table
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 1 M HCl, 60 °C | 2 | 95.2 | 3.1 | 1.7 |
| 8 | 82.5 | 10.3 | 7.2 | |
| 24 | 65.1 | 22.5 | 12.4 | |
| 1 M NaOH, 60 °C | 2 | 98.1 | 1.9 | Not Detected |
| 8 | 91.7 | 8.3 | Not Detected | |
| 24 | 78.9 | 21.1 | Not Detected |
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. The chemistry of polyazaheterocyclic compounds. Part V. The synthesis and reactivity of the v-triazolo[3,4-a]pyrimidine ring system - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Coupling Reactions with 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate successful coupling reactions with this versatile building block. The unique electronic properties of this heteroaromatic amine present both opportunities and challenges in synthetic chemistry. This resource is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Introduction to the Reactivity of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine in Coupling Reactions
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine is an electron-rich heteroaromatic amine. The pyrimidine ring is activated by the two electron-donating methoxy groups, which can influence the reactivity of the system in palladium-catalyzed cross-coupling reactions. The primary amino group at the 2-position is a key site for functionalization, most commonly through N-arylation reactions like the Buchwald-Hartwig amination.
The lone pair of electrons on the amino group can readily participate in the catalytic cycle of palladium-catalyzed reactions. However, the electron-rich nature of the triazolopyrimidine ring system can also lead to challenges, such as catalyst inhibition or undesired side reactions. Therefore, careful optimization of reaction conditions is crucial for successful coupling.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine in a question-and-answer format.
Question 1: I am observing low to no conversion in my Buchwald-Hartwig N-arylation reaction with an aryl bromide. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Buchwald-Hartwig aminations with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich amines like this one, bulky, electron-rich phosphine ligands are often beneficial.
-
Recommendation: Screen a panel of ligands. Start with commonly used biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. If these are not effective, consider more specialized ligands.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine, while a base that is too strong could lead to side reactions or degradation of the starting material.
-
Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are good starting points. If you observe decomposition, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.
-
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving all reaction components.
-
Recommendation: Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly deoxygenated to prevent catalyst deactivation.[1]
-
-
Reaction Temperature: Insufficient heat can lead to slow reaction rates.
-
Recommendation: Start with a reaction temperature of 80-100 °C. If conversion is still low, a carefully controlled increase in temperature may be beneficial. However, be mindful of potential decomposition at higher temperatures.
-
Question 2: I am seeing the formation of significant side products in my reaction mixture. What are these and how can I minimize them?
Answer:
Side product formation is a common challenge. Identifying the nature of the impurity is the first step to mitigation.
-
Homocoupling of the Aryl Halide: This is a common side reaction in palladium-catalyzed couplings.
-
Cause: This can be promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.
-
Cause: This can be caused by certain phosphine ligands or impurities in the reaction.
-
Solution: Screen different ligands. Sometimes switching from a trialkylphosphine to a biarylphosphine ligand (or vice versa) can minimize this side reaction.
-
-
Double Arylation: While less common with primary amines, it is a possibility.
-
Cause: High catalyst loading or high temperatures can sometimes lead to the formation of a diarylated amine.
-
Solution: Reduce the catalyst loading and/or the reaction temperature.
-
Question 3: My desired N-arylated product is difficult to purify. What strategies can I use?
Answer:
The N-arylated products of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine can be polar and may require specific purification techniques.
-
Column Chromatography: This is the most common method.
-
Recommendation: Use a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a polar solvent like methanol to your eluent system can help to elute highly polar compounds.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Recommendation: Screen a variety of solvents to find a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: The basicity of the triazolopyrimidine core and the amino group can be exploited for purification.
-
Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product back into an organic solvent. This can be effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform Suzuki-Miyaura coupling on the triazolopyrimidine core?
A1: While the primary amino group is the most common site for coupling, C-C bond formation on the pyrimidine ring is also possible. This would typically require a halogenated derivative of 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine. The amino group may need to be protected during this reaction to prevent interference with the catalytic cycle.
Q2: What are suitable protecting groups for the amino group?
A2: If protection of the amino group is necessary, common protecting groups for amines can be employed.
-
Boc (tert-butyloxycarbonyl): This is a robust protecting group that is stable to many reaction conditions and can be removed with acid.
-
Cbz (carboxybenzyl): This group can be removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecules.[2]
Q3: How do the methoxy groups affect the reactivity of the pyrimidine ring?
A3: The two methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring. This has two main effects:
-
It increases the nucleophilicity of the 2-amino group, potentially making it more reactive in N-arylation reactions.
-
It can also make the pyrimidine ring more susceptible to coordination with the palladium catalyst, which could lead to catalyst inhibition. Careful selection of a bulky ligand can help to mitigate this effect.[3]
Q4: What is a good starting point for catalyst and ligand screening for a Buchwald-Hartwig amination?
A4: A good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃. For ligands, a good initial screen would include:
-
Monodentate biarylphosphine ligands: XPhos, RuPhos, BrettPhos
-
Bidentate phosphine ligands: Xantphos, DPEPhos Screening a small set of these under your initial reaction conditions can quickly identify a promising catalyst system.
Data and Protocols
Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Starting Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts are often more air-stable and easier to handle. |
| Ligand | XPhos or RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands are generally preferred. |
| Base | NaOtBu or LiHMDS (1.5-2.0 eq.) | Ensure the base is fresh and handled under inert conditions. |
| Solvent | Anhydrous, deoxygenated Toluene or Dioxane | Solvent quality is critical for reproducibility. |
| Temperature | 80 - 110 °C | Monitor for potential decomposition at higher temperatures. |
| Concentration | 0.1 - 0.5 M |
General Protocol for Buchwald-Hartwig N-Arylation
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (1.0 equiv.), the aryl halide (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.4-3.6 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for coupling reactions.
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Addressing Resistance to Triazolopyrimidine-Based Herbicides
Introduction: Triazolopyrimidine sulfonamides represent a critical class of herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids essential for plant growth.[1][2][3][4] The widespread use of these and other ALS-inhibiting herbicides has unfortunately led to the evolution of resistant weed biotypes, posing a significant challenge to effective weed management.[5][6] This guide is designed for researchers and professionals investigating the mechanisms behind this resistance. It provides foundational knowledge, detailed experimental workflows, and robust troubleshooting advice to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Resistance
This section addresses common high-level questions regarding triazolopyrimidine resistance.
Q1: What is the precise mechanism of action for triazolopyrimidine herbicides?
A: Triazolopyrimidine herbicides are non-competitive inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[7] ALS is the first and rate-limiting enzyme in the pathway that produces the branched-chain amino acids: valine, leucine, and isoleucine.[3][5][8][9][10] These amino acids are vital building blocks for proteins necessary for cell division and plant growth.[10] By binding to the ALS enzyme, the herbicide alters its three-dimensional structure, preventing it from catalyzing its normal reaction.[7] This starves the plant of essential amino acids, leading to a cessation of growth and eventual death, with symptoms often appearing in the newest growth regions where amino acid demand is highest.[5][7][11]
Q2: What are the primary mechanisms of resistance that weeds evolve against these herbicides?
A: Herbicide resistance mechanisms are broadly categorized into two main types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[12][13][14]
-
Target-Site Resistance (TSR): This is the most common mechanism for ALS inhibitors.[15] It involves genetic mutations in the ALS gene itself, which codes for the enzyme.[12][13] These mutations alter the amino acid sequence of the enzyme, changing the herbicide's binding site. This change reduces or eliminates the herbicide's ability to bind to and inhibit the enzyme, rendering the plant resistant.[15][16] Less commonly, TSR can also involve the over-expression or amplification of the ALS gene, producing so much of the target enzyme that the standard herbicide dose cannot inhibit it all.[12][15]
-
Non-Target-Site Resistance (NTSR): This category includes any mechanism that prevents a lethal dose of the herbicide from reaching the target enzyme.[13][16] NTSR is often more complex and can confer resistance to multiple herbicide classes.[12][17][18] Key NTSR mechanisms include:
-
Enhanced Metabolism: The resistant plant produces higher levels of detoxifying enzymes, such as Cytochrome P450 monooxygenases (P450s) or Glutathione S-transferases (GSTs).[12][19][20][21] These enzymes chemically modify the herbicide into non-toxic forms before it can reach the ALS enzyme.[15][16][22][23]
-
Reduced Absorption or Translocation: The herbicide is less effectively absorbed through the leaf cuticle or is not efficiently moved (translocated) through the plant's vascular system to the growing points where the ALS enzyme is most active.[18][24]
-
Sequestration: The herbicide is transported and locked away in cellular compartments like the vacuole, effectively isolating it from its target site in the chloroplasts.[15][16]
-
Q3: Are there specific mutations in the ALS gene that are commonly associated with resistance?
A: Yes, specific point mutations in the ALS gene are well-documented to confer resistance. Spontaneous mutations at eight conserved amino acid positions have been identified in various weed species.[25][26][27] One of the most frequently observed and studied mutations is a substitution at the Proline-197 (Pro-197) position.[25][28][29] For example, a change from Proline to Serine (Pro-197-Ser) can confer high levels of resistance to triazolopyrimidines and sulfonylureas.[25][27][30] Other common mutation sites include Alanine-122, Alanine-205, Aspartate-376, Arginine-377, Tryptophan-574, Serine-653, and Glycine-654.[25][26] The specific amino acid substitution determines the level of resistance and the cross-resistance profile to different families of ALS inhibitors.[31][32]
Q4: How can I perform an initial confirmation of suspected herbicide resistance in a plant population?
A: The first step is a whole-plant dose-response bioassay. This experiment quantitatively determines the level of resistance by comparing the suspected resistant (R) population to a known susceptible (S) population. Plants from both populations are grown under controlled conditions and treated with a range of herbicide doses, from zero up to several times the recommended field rate. After a set period (e.g., 21 days), you assess plant survival and/or biomass. The data is used to calculate the GR50 (the herbicide dose required to reduce growth by 50%). The Resistance Factor (RF) is then calculated as the GR50 of the R population divided by the GR50 of the S population. An RF value significantly greater than 1 confirms resistance.
Section 2: Experimental Workflows & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for investigating the two primary resistance mechanisms.
Workflow 1: Investigating Target-Site Resistance (TSR)
This workflow focuses on identifying mutations in the ALS gene.
Troubleshooting Guide: TSR Analysis
Q: My PCR amplification of the ALS gene failed or yielded weak bands. What are the common causes?
A:
-
Cause 1: Poor DNA Quality. Plant tissues are rich in PCR inhibitors like polysaccharides and polyphenols.
-
Solution: Re-purify your DNA using a commercial plant DNA extraction kit that includes inhibitor removal steps. Assess DNA quality using a NanoDrop spectrophotometer; a 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2 is ideal.
-
-
Cause 2: Incorrect Primer Design. The ALS gene can be large, and primers may not be optimal for your specific weed species.
-
Solution: Ensure your primers are designed based on a consensus sequence from closely related species. Test a gradient of annealing temperatures (e.g., 55°C to 65°C) to find the optimal binding temperature. Consider using a "touchdown PCR" protocol to increase specificity.
-
-
Cause 3: Inappropriate Polymerase. Standard Taq polymerase may not be robust enough for difficult templates.
-
Solution: Switch to a high-fidelity, proofreading polymerase (e.g., Phusion or Q5) which often comes with optimized buffers that perform better with plant DNA.
-
Q: My sequencing results are ambiguous around the known mutation sites (e.g., codon 197). How can I get a clean read?
A:
-
Cause 1: Poor PCR Product Quality. The presence of non-specific PCR products or primer-dimers can contaminate the sequencing reaction.
-
Solution: Gel-purify your PCR product. Run the entire reaction on an agarose gel and physically excise the band corresponding to the correct size. Purify the DNA from the gel slice before sending for sequencing.
-
-
Cause 2: Sequencing from Both Alleles (Heterozygosity). If the plant is heterozygous for the resistance mutation, the sequencing chromatogram will show two overlapping peaks at the mutation site.
-
Solution: This is an expected result and confirms heterozygosity. If you need to sequence each allele separately, you must clone the PCR product into a plasmid vector (e.g., using a TOPO TA Cloning kit) and then sequence individual clones.
-
Detailed Protocol: ALS Gene Sequencing
-
DNA Extraction: Extract high-quality genomic DNA from 50-100 mg of fresh leaf tissue from both resistant and susceptible plants using a commercial kit (e.g., Qiagen DNeasy Plant Mini Kit).
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 12.5 µL of 2x High-Fidelity Master Mix, 1 µL of Forward Primer (10 µM), 1 µL of Reverse Primer (10 µM), 2 µL of gDNA (20-50 ng/µL), and 8.5 µL of nuclease-free water.
-
Use a thermal cycler program: 98°C for 30s; 35 cycles of [98°C for 10s, 58°C for 20s, 72°C for 45s]; final extension at 72°C for 5 min.
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a single band of the expected size.
-
Purification: Purify the remaining 20 µL of PCR product using a PCR cleanup kit (e.g., QIAquick PCR Purification Kit).
-
Sequencing: Send the purified product and the forward and reverse primers to a commercial sequencing facility.
-
Analysis: Use bioinformatics software (e.g., SnapGene or Geneious) to align the sequences from the resistant and susceptible plants. Compare them to identify single nucleotide polymorphisms (SNPs) and translate the nucleotide sequence to the amino acid sequence to confirm if the SNP results in an amino acid change at a known resistance site.
Data Presentation: Common ALS Mutations
| Mutation Site | Common Amino Acid Substitution | Herbicide Families Affected | Typical Resistance Factor (RF) |
| Pro-197 | Ser, Thr, His, Ala, Leu | Sulfonylureas (SU), Triazolopyrimidines (TP) | >100-fold (SU), 10-50-fold (TP)[29] |
| Ala-122 | Thr | Imidazolinones (IMI) | Moderate |
| Trp-574 | Leu | SU, IMI, TP | High, broad cross-resistance[33] |
| Ser-653 | Asn, Thr | SU | Moderate to High[34] |
Workflow 2: Investigating Non-Target-Site Resistance (NTSR)
This workflow focuses on identifying metabolic resistance, the most common form of NTSR.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 7. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. Functional expression of plant acetolactate synthase genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview | Herbicide Resistance Action Committee [hracglobal.com]
- 15. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Non-Target-Site Resistance to Herbicides: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 22. Glutathione S-Transferase's Role in Herbicide Metabolism: Crops V...: Ingenta Connect [ingentaconnect.com]
- 23. ovid.com [ovid.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Pro-197-Ser Mutation in ALS and High-Level GST Activities: Multiple Resistance to ALS and ACCase Inhibitors in Beckmannia syzigachne [frontiersin.org]
- 26. horizonepublishing.com [horizonepublishing.com]
- 27. mdpi.com [mdpi.com]
- 28. bioone.org [bioone.org]
- 29. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 30. Pro-197-Ser Mutation in ALS and High-Level GST Activities: Multiple Resistance to ALS and ACCase Inhibitors in Beckmannia syzigachne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Target Site-Based Resistance to ALS Inhibitors, Glyphosate, and PPO Inhibitors in an Amaranthus palmeri Accession from Mississippi [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine for preclinical studies. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and scalable methodologies.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine.
Q1: What is the most robust and scalable synthetic strategy for preparing 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine?
A1: The most common and industrially viable strategy is the cyclocondensation reaction between a 3-aminotriazole and a 1,3-dicarbonyl compound or its equivalent.[1] For this specific molecule, the key reaction involves the condensation of 3-amino-1,2,4-triazole with a C3-dicarbonyl synthon bearing two methoxy groups, such as dimethoxymalonate derivatives. This approach is favored for its convergence and the general availability of the starting materials. The reaction is typically carried out in a protic solvent like acetic acid, which acts as both a solvent and a catalyst.[2]
Q2: What are the critical quality attributes (CQAs) of the starting materials that can impact the synthesis?
A2: The purity of the starting materials is paramount for a successful and reproducible synthesis.
-
3-amino-1,2,4-triazole: Purity should be >98%. Key impurities to watch for include hydrazine and other aminotriazole isomers, which can lead to side reactions and the formation of undesired heterocyclic systems.
-
1,3-Dimethoxy-1,3-dicarbonyl Synthon (e.g., Diethyl 2,2-dimethoxymalonate): Purity should be >97%. The presence of mono-alkoxylated or unalkoxylated malonates will lead to the formation of hydroxylated or non-substituted pyrimidine byproducts, which can be difficult to separate from the desired product. Water content should also be minimized to prevent hydrolysis of the ester and methoxy groups.
Q3: What are the key process parameters to monitor and control during scale-up?
A3: Translating a lab-scale synthesis to a preclinical batch requires careful control over several parameters:
-
Temperature Control: The cyclocondensation reaction is often exothermic. Inefficient heat dissipation on a larger scale can lead to temperature spikes, resulting in byproduct formation and decomposition, often indicated by a darkening of the reaction mixture. A jacketed reactor with precise temperature control is essential.
-
Mixing Efficiency: As the reaction volume increases, maintaining a homogenous mixture becomes critical. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions and lower yields. The use of an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) is necessary.
-
Rate of Reagent Addition: On a larger scale, slow, controlled addition of one reagent to another may be required to manage the reaction exotherm and maintain optimal concentration profiles.
-
Reaction Monitoring: Reliance on time alone is insufficient for scale-up. In-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are crucial to determine the reaction endpoint accurately.
Q4: What are the primary safety considerations for this process?
A4: While the core reagents are moderately hazardous, some procedures for synthesizing related triazolopyrimidines may involve more hazardous chemicals like phosphorus oxychloride (POCl₃) for chlorination steps.[2] For the direct cyclocondensation route:
-
Acetic Acid: Corrosive. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Solvents: Ensure proper grounding of equipment to prevent static discharge when handling flammable organic solvents during workup and purification.
-
Pressure Build-up: Although this specific reaction does not typically generate significant off-gassing, all reactions in sealed or jacketed reactors should be equipped with pressure relief systems.
Scaled-Up Synthesis Workflow: A 100g Preclinical Batch
This section details a representative step-by-step protocol for the synthesis of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine on a 100g scale.
Visual Workflow of Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol
Table 1: Reagent Quantities for 100g Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| 3-Amino-1,2,4-triazole | 84.08 | 1.19 | 100 g | Limiting Reagent (1.0 eq) |
| Diethyl 2,2-dimethoxymalonate | 206.21 | 1.31 | 270 g (255 mL) | 1.1 eq |
| Glacial Acetic Acid | 60.05 | - | 1.0 L | Solvent & Catalyst |
Procedure:
-
Reaction Setup: Charge a 3L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe with 3-amino-1,2,4-triazole (100 g, 1.19 mol) and glacial acetic acid (1.0 L). Begin stirring to form a slurry.
-
Reagent Addition: Add diethyl 2,2-dimethoxymalonate (270 g, 1.31 mol) to the reactor.
-
Cyclocondensation: Heat the reactor contents to a gentle reflux (approx. 110-120 °C) using a circulating oil bath. The mixture should become a clear solution as the reaction progresses.
-
In-Process Control (IPC): After 12 hours, take a small aliquot from the reaction mixture, dilute it with methanol, and analyze by HPLC to monitor the consumption of 3-amino-1,2,4-triazole. Continue heating until the starting material is <2% of the total peak area.
-
Isolation of Crude Product: Once the reaction is complete, cool the reactor to room temperature (20-25 °C). In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (3 L).
-
Precipitation: Slowly pour the reaction mixture into the stirred ice/water slurry. A white to off-white precipitate will form.
-
Filtration: Stir the slurry for 30 minutes to ensure complete precipitation, then collect the crude solid by filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Purification (Recrystallization): Transfer the damp crude solid to a clean flask. Add ethanol (approx. 1.5 L) and heat to reflux until all the solid dissolves. If coloration is significant, a charcoal treatment can be performed at this stage. Slowly add deionized water until the solution becomes faintly turbid. Cool the flask slowly to room temperature and then in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by filtration, wash with a cold 1:1 mixture of ethanol/water (200 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 160-185 g (70-80%).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: The reaction has stalled; HPLC analysis shows significant unreacted 3-amino-1,2,4-triazole even after 24 hours at reflux. What should I do?
-
Potential Cause 1: Water in Acetic Acid. The presence of excess water in the glacial acetic acid can hinder the cyclization by competing with the reaction intermediates.
-
Solution 1: Ensure the use of high-purity (>99.7%) glacial acetic acid. If water contamination is suspected, a Dean-Stark trap could theoretically be used, but it is often more practical to restart with fresh, anhydrous solvent.
-
Potential Cause 2: Impure Starting Material. The diethyl 2,2-dimethoxymalonate may have partially hydrolyzed to the corresponding acid, which is less reactive under these conditions.
-
Solution 2: Verify the purity of the malonate ester by NMR or GC-MS before use. If necessary, purify it by vacuum distillation.
Q: The reaction mixture turned dark brown/black upon heating. What caused this and is the batch salvageable?
-
Potential Cause: Overheating. Localized overheating due to poor mixing or inaccurate temperature control can cause decomposition of the starting materials or product. This is a common issue during scale-up.
-
Solution: For future batches, ensure the reactor's temperature probe is correctly placed and calibrated. Reduce the heating ramp rate and ensure vigorous stirring throughout the reaction. The current batch may be salvageable, but the yield will likely be lower. After workup, the crude product will require purification, possibly including a treatment with activated charcoal during recrystallization to remove colored impurities. A silica gel column chromatography step might be necessary if recrystallization is insufficient.
Troubleshooting Diagram: Low Product Purity
Caption: Decision tree for troubleshooting low product purity.
Q: Crystallization is not occurring or is yielding an oil instead of a solid. What are the next steps?
-
Potential Cause 1: Supersaturation. The solution may be supersaturated.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal from a previous successful batch.
-
Potential Cause 2: Impurities. The presence of impurities can inhibit crystal lattice formation. Oily impurities are particularly problematic.
-
Solution 2: If the crude product is oily, attempt to purify it via column chromatography first. After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and then attempt crystallization with the purified amorphous solid.
-
Potential Cause 3: Incorrect Solvent System. The chosen solvent system may not be optimal for crystallization.
-
Solution 3: Perform a small-scale solvent screen. Dissolve small amounts of the crude material in various solvents (e.g., methanol, isopropanol, acetonitrile, ethyl acetate) with heating and then allow them to cool slowly to identify a suitable system.
Product Characterization
The final product should be thoroughly analyzed to confirm its identity and purity for preclinical use.
Table 2: Typical Analytical Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | To be determined (literature value) | Melting Point Apparatus |
| Purity | ≥ 98.5% | HPLC (UV detection at 254 nm) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Residual Solvents | ≤ 0.5% Ethanol, ≤ 0.3% Acetic Acid | GC-HS |
Expected Analytical Data:
-
¹H NMR (in DMSO-d₆): Expect singlets for the two methoxy groups (around 3.8-4.0 ppm), a singlet for the pyrimidine proton (C6-H), and a broad singlet for the amine (-NH₂) protons.
-
Mass Spec (ESI+): The calculated m/z for [M+H]⁺ is 196.08.[3] The observed value should be within ± 5 ppm.
References
Validation & Comparative
A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Comparative Analysis of Triazolopyrimidine Derivatives and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a pivotal target for a spectrum of diseases, including autoimmune disorders, cancer, and viral infections.[1][2] This guide provides a comprehensive comparison of the triazolopyrimidine class of DHODH inhibitors, with a particular focus on the potential of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine derivatives, against other well-established DHODH inhibitors such as Brequinar, Leflunomide, and the clinical candidate BAY 2402234. While direct comparative experimental data for 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine derivatives is limited in the public domain, this guide will leverage available data on structurally related triazolopyrimidine analogues to provide a scientifically grounded comparison.
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for the production of DNA, RNA, glycoproteins, and phospholipids.[3] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1]
Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
A Comparative Look at DHODH Inhibitor Scaffolds
Several distinct chemical scaffolds have been developed to target DHODH, each with its own characteristic potency, selectivity, and pharmacokinetic profile. This section compares the triazolopyrimidine class with other prominent inhibitors.
The Triazolopyrimidine Scaffold
The[3][4][5]triazolo[1,5-a]pyrimidine scaffold has been extensively investigated, primarily as a source of potent and selective inhibitors of Plasmodium falciparum DHODH (PfDHODH) for the treatment of malaria.[6] These compounds have demonstrated nanomolar potency against the parasite enzyme and excellent selectivity over human DHODH (hDHODH).[6] While research on their activity against hDHODH for applications in oncology and autoimmune diseases is less mature, the scaffold's inherent "drug-like" properties make it an attractive starting point for further optimization.
Key characteristics of the triazolopyrimidine class include:
-
High Potency (against PfDHODH): Many analogues exhibit low nanomolar IC50 values against the parasite enzyme.[6]
-
Excellent Selectivity: A significant therapeutic window has been observed, with thousands-fold selectivity for PfDHODH over hDHODH in some cases.[6]
-
Favorable Pharmacokinetics: Optimized derivatives have shown good oral bioavailability and long half-lives in preclinical models.[7]
Established DHODH Inhibitors
Brequinar (NSC 368390) is a potent, non-competitive inhibitor of hDHODH that has been evaluated in clinical trials for cancer and as an immunosuppressant.[1] It serves as a benchmark compound in DHODH inhibitor research due to its high affinity for the enzyme.
Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide is an approved treatment for relapsing-remitting multiple sclerosis and rheumatoid arthritis.[2] It is a reversible inhibitor of hDHODH.[2]
BAY 2402234 (Orludodstat) is a novel, potent, and selective hDHODH inhibitor that has shown promising preclinical and clinical activity in acute myeloid leukemia (AML).[3]
Performance Data: A Comparative Overview
The following table summarizes the available in vitro potency data for representative DHODH inhibitors. It is crucial to note that these values are from different studies and experimental conditions may vary. Direct head-to-head comparisons are limited.
| Inhibitor Class | Representative Compound | Target | IC50/EC50 | Reference(s) |
| Triazolopyrimidine | DSM265 | P. falciparum DHODH | IC50: ~3.5 nM | [7] |
| P. falciparum (3D7) | EC50: ~16 nM | [7] | ||
| Human DHODH | IC50: >100 µM | [8] | ||
| Quinoline Carboxylic Acid | Brequinar | Human DHODH | IC50: ~5.2 - 20 nM | [9] |
| MOLM-13 (AML cells) | EC50: ~0.2 nM | [9] | ||
| Isoxazole Carboxamide | Teriflunomide (A77 1726) | Human DHODH | IC50: ~600 - 773 nM | [9] |
| Novel Heterocycles | BAY 2402234 | Human DHODH | IC50: 1.2 nM | [9] |
| MOLM-13 (AML cells) | EC50: ~0.08 nM | [9] |
Disclaimer: Data for the specific 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine derivative is not publicly available. The data presented for the triazolopyrimidine class is based on analogues developed for anti-malarial indications and their activity against human DHODH is significantly lower.
Experimental Protocols for DHODH Inhibitor Evaluation
The following are detailed, step-by-step methodologies for key in vitro assays used to characterize DHODH inhibitors. These protocols are based on established methods in the field.
In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified DHODH. The activity is monitored by the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.[10][11]
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO), substrate
-
Decylubiquinone, electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Test compound and reference inhibitor (e.g., Brequinar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).
-
Enzyme Addition: Add 178 µL of a solution containing recombinant hDHODH in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in assay buffer. Initiate the reaction by adding 20 µL of the substrate mixture to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot. Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Cell Proliferation Assay (CCK-8 or MTT)
This assay assesses the effect of a DHODH inhibitor on the proliferation of a cell line that is highly dependent on de novo pyrimidine synthesis (e.g., rapidly dividing cancer cell lines).[4][13]
Materials:
-
Cancer cell line (e.g., HL-60, MOLM-13)
-
Complete cell culture medium
-
Test compound and reference inhibitor
-
Uridine (for rescue experiments)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO). For rescue experiments, a parallel set of wells should be co-treated with the inhibitor and a high concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
MTT: Add MTT reagent and incubate, followed by the addition of a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 or GI50 value.
Figure 2: General experimental workflow for the evaluation of DHODH inhibitors.
Concluding Remarks
The inhibition of DHODH remains a validated and promising strategy for the development of novel therapeutics. While established inhibitors like Brequinar and Teriflunomide have paved the way, there is a continuous search for new chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. The triazolopyrimidine class of compounds has demonstrated significant potential, particularly in the context of anti-malarial drug discovery, showcasing excellent potency and selectivity for the parasite enzyme.
Although direct comparative data for 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine derivatives against human DHODH is currently lacking, the broader triazolopyrimidine scaffold represents a promising starting point for the design of novel inhibitors for oncology and autoimmune diseases. Further structure-activity relationship studies and optimization efforts are warranted to explore the full therapeutic potential of this chemical class against human DHODH. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such investigations and contribute to the advancement of this important class of therapeutic agents.
References
- 1. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Comparing the herbicidal activity of dimethoxy-triazolopyrimidine sulfonamides with commercial herbicides
A Technical Guide for Researchers and Agrochemical Professionals
Introduction
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel and effective herbicides. Within the diverse arsenal of weed management tools, acetolactate synthase (ALS) inhibitors have long been a cornerstone due to their high efficacy at low application rates and broad-spectrum activity. The triazolopyrimidine sulfonamide class of herbicides, a key member of the ALS-inhibiting family, has seen significant commercial success with active ingredients like florasulam, diclosulam, and penoxsulam. This guide provides a detailed comparative analysis of a specific subclass, the dimethoxy-triazolopyrimidine sulfonamides, against established commercial herbicides, offering researchers and drug development professionals a comprehensive overview of their relative performance and the experimental methodologies required for such evaluations.
The Molecular Battleground: Acetolactate Synthase Inhibition
At the heart of the herbicidal activity of dimethoxy-triazolopyrimidine sulfonamides and their commercial counterparts lies the inhibition of a critical plant enzyme: acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] As animals lack this enzyme, ALS-inhibiting herbicides exhibit low mammalian toxicity, a desirable trait in agrochemicals.[4]
The inhibition of ALS leads to a cascade of events within susceptible plants. The depletion of these vital amino acids halts protein synthesis and cell division, primarily in the meristematic tissues where active growth occurs.[5] This cessation of growth is the primary herbicidal effect. Symptoms, which typically appear several days after application, include stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to plant demise.[3]
The triazolopyrimidine sulfonamides, along with other chemical families like sulfonylureas and imidazolinones, all target the same enzyme but may interact with different binding sites or exhibit varying affinities, which contributes to differences in their herbicidal spectrum and potency.
Mechanism of Action of ALS-Inhibiting Herbicides
Comparative Herbicidal Efficacy: A Data-Driven Analysis
The true measure of a herbicide's utility lies in its performance in the field. This section presents a comparative overview of the herbicidal efficacy of dimethoxy-triazolopyrimidine sulfonamides and key commercial herbicides. The data, synthesized from various studies, is presented to facilitate a clear comparison of their weed control spectrum and potency. It is important to note that efficacy can be influenced by environmental conditions, weed growth stage, and application rates.
Broadleaf Weed Control
| Herbicide Class | Active Ingredient | Target Weed | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Dimethoxy-Triazolopyrimidine Sulfonamide | Penoxsulam | Eclipta prostrata | >90 | 20-25 | [6] |
| Monochoria vaginalis | >90 | 20-25 | [6] | ||
| Pyroxsulam | Galium aparine | Excellent | 37.5 | [7] | |
| Chenopodium album | Excellent | 37.5 | [7] | ||
| Diclosulam | Sida rhombifolia | >97 | 30 | [5] | |
| Raphanus raphanistrum | >97 | 30 | [5] | ||
| Triazolopyrimidine Sulfonamide | Florasulam | Broadleaf Weeds (general) | 85-100 | 95-105 | [8][9] |
| Cloransulam-methyl | Conyza bonariensis | 87-90.7 | 35-40 | [10] | |
| Sulfonylurea | Metsulfuron-methyl | Broadleaf Weeds (general) | Variable | 4 | [11] |
| Imidazolinone | Imazaquin | Broadleaf Weeds (general) | Variable | 140 | [5] |
Grass Weed Control
| Herbicide Class | Active Ingredient | Target Weed | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Dimethoxy-Triazolopyrimidine Sulfonamide | Penoxsulam | Echinochloa crus-galli | >90 | 20-25 | [6][12] |
| Pyroxsulam | Avena ludoviciana | Effective | 18 | [11] | |
| Phalaris minor | Effective | 18 | [11] | ||
| Diclosulam | Grassy Weeds (general) | Effective | 22-26 | [13] | |
| Sulfonylurea | Sulfosulfuron | Phalaris minor | Variable | 25 | [11] |
| Other | Pendimethalin | Grassy Weeds (general) | Variable | 1000 | [13] |
Experimental Protocols for Comparative Efficacy Evaluation
To ensure the scientific integrity and reproducibility of herbicidal activity comparisons, standardized experimental protocols are paramount. The following sections detail the methodologies for greenhouse and field trials.
Greenhouse Bioassay: Dose-Response Analysis
Greenhouse bioassays provide a controlled environment to determine the intrinsic herbicidal activity of a compound and establish a dose-response relationship, often expressed as the GR₅₀ value (the concentration of herbicide required to reduce plant growth by 50%).[14]
Workflow for a Greenhouse Herbicide Bioassay
Step-by-Step Protocol:
-
Plant Material:
-
Select uniform seeds of target weed species and the crop of interest.
-
Sow seeds in pots or trays filled with a standardized soil mix.
-
Grow seedlings in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[14]
-
-
Herbicide Preparation:
-
Prepare stock solutions of the dimethoxy-triazolopyrimidine sulfonamide and commercial herbicides in an appropriate solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to create a range of concentrations that will bracket the expected GR₅₀ value. A logarithmic series is recommended.
-
-
Herbicide Application:
-
Use a laboratory spray chamber to ensure uniform application of the herbicide solutions to the seedlings.
-
Include an untreated control (sprayed with solvent and surfactant only) and a known susceptible and/or resistant standard for comparison.
-
Randomize the placement of pots within the spray chamber and subsequently in the greenhouse to minimize environmental variability.
-
-
Data Collection:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no injury, 100 = complete death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each pot.
-
Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.[15]
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control for each herbicide concentration.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic) to determine the GR₅₀ value for each herbicide and weed species combination.
-
Field Trials: Evaluating Performance Under Real-World Conditions
Field trials are essential to validate greenhouse findings and assess herbicide performance under the variable conditions of a natural environment.[16]
Workflow for a Herbicide Field Trial
Step-by-Step Protocol:
-
Trial Design and Layout:
-
Select a field with a uniform and representative population of the target weed species.
-
Employ a randomized complete block design with at least 3-4 replications to account for field variability.[17][18]
-
Each block should contain all treatments, including the dimethoxy-triazolopyrimidine sulfonamide, commercial standards, and an untreated control.
-
Plot size should be sufficient to minimize edge effects and allow for accurate assessments (e.g., 3 x 10 meters).
-
-
Herbicide Application:
-
Calibrate a backpack or tractor-mounted sprayer to deliver a precise and uniform application volume.
-
Apply herbicides at the recommended growth stage for both the crop and the weeds.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) on a species-by-species basis using a 0-100% scale.
-
Crop Injury: Evaluate crop phytotoxicity at the same intervals, noting any stunting, chlorosis, or malformation.
-
Weed Biomass: At a key time point, collect weed biomass from a designated quadrat within each plot to determine the reduction in weed growth.
-
Crop Yield: At the end of the growing season, harvest the crop from a central area of each plot to determine the yield.
-
-
Data Analysis:
-
Analyze the weed control, crop injury, and yield data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Structure-Activity Relationships: The "Why" Behind Efficacy
The herbicidal activity of triazolopyrimidine sulfonamides is intricately linked to their chemical structure. Minor modifications to the molecule can significantly impact its binding affinity to the ALS enzyme, its uptake and translocation within the plant, and its metabolic fate.
For instance, research leading to the discovery of penoxsulam involved reversing the sulfonamide linkage of N-aryltriazolo[1,5-c]pyrimidine sulfonamides, which led to compounds with cereal crop selectivity and high levels of grass and broadleaf weed control.[19] Further synthetic efforts and structure-activity relationship studies on this new scaffold ultimately identified penoxsulam as a potent herbicide for rice.[19]
Understanding these structure-activity relationships is crucial for the rational design of new and improved herbicides. By systematically modifying different parts of the molecule and evaluating the resulting changes in herbicidal activity, researchers can identify key structural features that contribute to high potency and desirable selectivity.
Conclusion
Dimethoxy-triazolopyrimidine sulfonamides represent a significant class of ALS-inhibiting herbicides with proven efficacy against a broad spectrum of weeds. This guide has provided a comparative analysis of their herbicidal activity against established commercial products, underpinned by a detailed examination of their shared mechanism of action. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative evaluations, ensuring the generation of reliable and reproducible data. A thorough understanding of the structure-activity relationships within this chemical class will continue to drive the discovery and development of next-generation herbicides, contributing to sustainable and productive agricultural systems.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Weed control and selectivity of diclosulam as a preemergence soybean herbicide - Weed Control Journal [weedcontroljournal.org]
- 6. awiner.com [awiner.com]
- 7. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the efficacy of Florasulam herbicide (Florex 10%WP) compared to common herbicides for controlling broadleaved weeds in wheat fields [aj.areeo.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Cloransulam-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]
- 11. e-planet.co.in [e-planet.co.in]
- 12. researchgate.net [researchgate.net]
- 13. isws.org.in [isws.org.in]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sgs.com [sgs.com]
- 17. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 18. peaceforageseed.ca [peaceforageseed.ca]
- 19. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Triazolopyrimidines: A Comparative Guide to Their In Vitro Activity Against Drug-Resistant Microbes
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising contenders, triazolopyrimidine analogs have emerged as a versatile and potent class of compounds with broad-spectrum antimicrobial activity. This guide provides an in-depth, objective comparison of the in vitro performance of various triazolopyrimidine derivatives against clinically relevant drug-resistant bacterial and fungal strains. We will delve into the experimental data that underscores their potential, detail the methodologies for their evaluation, and explore the structure-activity relationships that govern their efficacy.
The Looming Threat of Antimicrobial Resistance and the Promise of Triazolopyrimidines
The diminishing efficacy of conventional antibiotics poses a grave threat to global health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacteria are rendering many of our frontline drugs obsolete. Similarly, the rise of drug-resistant fungal pathogens, like Candida auris, presents a formidable challenge. This escalating crisis necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing drug classes to the exploration of entirely new chemical entities.
Triazolopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their rigid, planar structure and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. Several studies have demonstrated that these analogs can effectively inhibit the growth of a wide array of pathogenic microbes, including those that have developed resistance to multiple drugs.[3][4][5][6]
Comparative In Vitro Activity of Triazolopyrimidine Analogs
The true measure of a novel antimicrobial agent lies in its ability to effectively combat resistant pathogens. The following tables summarize the in vitro activity, primarily represented by the Minimum Inhibitory Concentration (MIC), of various triazolopyrimidine analogs against a selection of drug-resistant bacterial and fungal strains. A lower MIC value indicates greater potency.
Against Drug-Resistant Bacteria
| Compound ID/Series | Target Organism(s) | MIC Range (µg/mL) | Comparator Drug (MIC, µg/mL) | Key Findings & Reference |
| Compound 2e (triazolo[4,3-a]pyrazine derivative) | Staphylococcus aureus | 32 | Ampicillin (comparable) | Exhibited superior antibacterial activity.[7] |
| Escherichia coli | 16 | Ampicillin (comparable) | Showed significant activity against Gram-negative bacteria.[7] | |
| Compounds 9d, 9n, 9o, 9p (1,2,4-triazolo[1,5-a]pyrimidine-based) | Bacillus subtilis, Staphylococcus aureus | Not specified in µg/mL; Inhibition Zone (IZ) 43-45 mm | Ciprofloxacin (IZ = 40 mm) | Compound 9o was the most effective, surpassing ciprofloxacin.[3][4] |
| Escherichia coli, Pseudomonas aeruginosa | Not specified in µg/mL; Inhibition Zone (IZ) 42-43 mm | Ciprofloxacin (IZ = 40 mm) | Demonstrated broad-spectrum activity.[3][4] | |
| Compound IV (1,2,4-triazolo[1,5-a]pyrimidine derivative) | Gram-positive and Gram-negative bacteria | 0.25 - 2.0 | Ciprofloxacin (IC50 = 0.85 µM for DNA gyrase) | Outperformed ciprofloxacin in inhibiting DNA gyrase (IC50 = 0.68 µM).[3][4] |
| Compounds 6l, 6s, 6t | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 6.25 | Not specified | Potent against MRSA and able to kill persister cells.[8] |
| Thiazolopyrimidine derivatives 6a, 7c, 10a, 11c | Various bacterial strains | Not specified | Not specified | Exhibited very strong antibacterial activities.[9] |
Against Drug-Resistant Fungi
| Compound ID/Series | Target Organism(s) | MIC Range (µg/mL) | Comparator Drug (MIC, µg/mL) | Key Findings & Reference |
| Compounds 9d, 9n, 9o, 9p (1,2,4-triazolo[1,5-a]pyrimidine-based) | Aspergillus flavus, Candida albicans | Not specified in µg/mL; Inhibition Zone (IZ) 27-38 mm | Fluconazole (IZ = 40 mm) | Showed the highest antifungal activity among the tested compounds.[4] |
| 1,2,4-triazolopyrimidofuroquinazolin-5-one derivatives | Various fungal strains | Not specified | Nystatin (standard) | Showed the most efficient antimicrobial activities compared to the standard.[5] |
| Penoxsulam and Metosulam (Triazolopyrimidine herbicides) | Aspergillus fumigatus | 25 | Not applicable | Potent inhibitors of acetohydroxyacid synthase (AHAS), a potential antifungal drug target.[10] |
| Aspergillus nidulans | 25 | Not applicable | Demonstrated activity against other Aspergillus species.[10] | |
| BMS-207147, Sch 56592, Voriconazole (Investigational triazoles) | Candida albicans | 0.03 - 0.06 | Fluconazole (varied) | Highly active against C. albicans.[11][12] |
| Candida glabrata | 2.0 - 4.0 | Fluconazole (MIC90 = 64) | Less susceptible but still more active than fluconazole.[11][12] |
Mechanism of Action: A Multifaceted Approach
The antimicrobial activity of triazolopyrimidine analogs is often attributed to their ability to inhibit essential microbial enzymes. Several studies suggest that these compounds can act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) .[3][4] DNA gyrase is a topoisomerase crucial for DNA replication, and its inhibition leads to bacterial cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By targeting these conserved and vital enzymes, triazolopyrimidine analogs can exert a potent bactericidal effect.
In fungi, some triazolopyrimidine derivatives have been shown to target acetohydroxyacid synthase (AHAS) , an enzyme involved in the biosynthesis of branched-chain amino acids.[10] Since this pathway is absent in humans, AHAS represents a highly selective and attractive target for antifungal drug development.
Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of the in vitro activity data, standardized methodologies are crucial. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method, commonly employed in the evaluation of novel antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (triazolopyrimidine analogs)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Microbial inoculum, adjusted to a 0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Culture the microbial strain overnight on a suitable agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to assess the susceptibility of a microbial isolate to an antimicrobial agent.
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum, adjusted to a 0.5 McFarland standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
Visualizing the Path to Discovery
To better understand the experimental workflow and the potential mechanism of action, the following diagrams have been generated.
Caption: A generalized workflow for the discovery and evaluation of novel triazolopyrimidine antimicrobial agents.
Caption: A proposed dual-inhibitory mechanism of action for triazolopyrimidine analogs in bacteria.
Conclusion and Future Directions
The in vitro data presented in this guide strongly supports the potential of triazolopyrimidine analogs as a promising class of antimicrobial agents to combat drug-resistant pathogens. Their broad-spectrum activity, coupled with novel mechanisms of action, positions them as valuable leads in the drug development pipeline. The structure-activity relationship studies, although still in their early stages for some derivatives, have provided crucial insights for the rational design of more potent and selective compounds.
Future research should focus on several key areas. Firstly, comprehensive in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into clinical candidates. Secondly, a deeper understanding of the resistance mechanisms that might emerge against these new compounds is crucial for their long-term viability. Finally, the exploration of combination therapies, where triazolopyrimidine analogs are used in conjunction with existing antibiotics, could offer a synergistic approach to overcoming even the most recalcitrant infections. The journey from a promising chemical scaffold to a life-saving drug is long and arduous, but the evidence presented here suggests that triazolopyrimidines are a class of compounds well worth the pursuit.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of Novel 1, 2, 4-Triazolopyrimidofuroquinazolinones from Natural Furochromones (Visnagenone and Khellinone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 9. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibilities of Candida Bloodstream Isolates to the New Triazole Antifungal Agents BMS-207147, Sch 56592, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5,7-Disubstituted Triazolopyrimidines in CDK2 Inhibition Assays: A Guide for Researchers
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression, particularly the G1/S phase transition.[1][2] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making the development of potent and selective inhibitors a significant therapeutic strategy.[2] Among the various chemical scaffolds explored, the triazolopyrimidine core has emerged as a promising framework for designing effective CDK2 inhibitors. This guide provides a detailed head-to-head comparison of 5,7-disubstituted triazolopyrimidines, offering experimental data, mechanistic insights, and robust protocols to aid researchers in this field.
The Triazolopyrimidine Scaffold: A Privileged Structure for CDK2 Inhibition
The[3][4][5]triazolo[1,5-a]pyrimidine scaffold is an adenine bioisostere, enabling it to compete with ATP for binding to the kinase active site.[6][7] The strategic placement of substituents at the 5 and 7 positions allows for the fine-tuning of potency and selectivity by exploiting key interactions within the CDK2 binding pocket. This guide will delve into the structure-activity relationships (SAR) of this promising class of compounds.
Comparative Inhibitory Potency of 5,7-Disubstituted Triazolopyrimidines
The following table summarizes the in vitro inhibitory activity of a selection of 5,7-disubstituted triazolopyrimidine analogs against CDK2. The IC50 values, representing the half-maximal inhibitory concentration, are a direct measure of the compound's potency.
| Compound ID | 5-Substituent | 7-Substituent | CDK2 IC50 (nM) | Reference |
| 1 | -NH(3-fluorophenyl) | -Cl | 120 | [5][8] |
| 2 | -NH(4-sulfamoylphenyl) | -Cl | 260 | [5] |
| 3 | -NH(cyclopropyl) | -Cl | >10000 | [5] |
| 4 | -NH(3-fluorophenyl) | -NH2 | 800 | [5] |
| 5 | -NH(3-fluorophenyl) | -OH | 3000 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into the SAR of this series. A key observation is the importance of the substituent at the 7-position. Substitution with a chlorine atom (as in compounds 1 and 2 ) generally leads to higher potency compared to an amino or hydroxyl group (compounds 4 and 5 ). This suggests that the 7-position may be involved in crucial interactions within a hydrophobic region of the ATP binding pocket.
Furthermore, the nature of the substituent at the 5-position significantly influences inhibitory activity. A substituted aniline, such as 3-fluoroaniline (compound 1 ), appears to be well-tolerated and contributes to potent inhibition. The presence of a sulfamoylphenyl group (compound 2 ) also results in a reasonably potent inhibitor. In contrast, a small alkyl substituent like cyclopropyl (compound 3 ) leads to a dramatic loss of activity, indicating that this position likely requires a larger, aromatic moiety to engage in favorable binding interactions.
Structural Insights into Triazolopyrimidine Binding to CDK2
The potent inhibitory activity of the triazolopyrimidine scaffold can be rationalized by examining its binding mode within the CDK2 active site. X-ray crystallography studies of related inhibitors have provided a detailed picture of these interactions.
As depicted in the diagram, the pyrimidine ring of the scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP. The substituent at the 5-position extends into a hydrophobic pocket, where aromatic groups can engage in favorable van der Waals and hydrophobic interactions. The 7-substituent occupies another hydrophobic region, explaining the preference for lipophilic groups like chlorine at this position.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
To ensure the generation of reliable and reproducible data, a standardized in vitro kinase assay is paramount. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method for measuring kinase activity and inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).[9]
-
Dilute the CDK2/Cyclin A enzyme and substrate (e.g., Histone H1) to the desired concentrations in 1X kinase buffer.
-
Prepare a serial dilution of the triazolopyrimidine inhibitors in 1X kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare the ATP solution at a concentration close to its Km for CDK2 (typically 10-100 µM) in 1X kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X enzyme/substrate mix to each well.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control (1% DMSO in kinase buffer) to the respective wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[9]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the activity of the CDK2 inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near its Km value for CDK2 ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Concentration: The concentration of CDK2/Cyclin A should be optimized to produce a robust signal without depleting a significant fraction of the substrate during the reaction time.
-
Incubation Times: The incubation times for the ADP-Glo™ and Kinase Detection reagents are critical for the complete depletion of ATP and the full conversion of ADP to a luminescent signal, respectively, ensuring the accuracy of the results.[9][10]
Selectivity Profiling: A Critical Step in Drug Development
While potency against the primary target is essential, the selectivity of an inhibitor across the kinome is equally important to minimize off-target effects and potential toxicity.[3][11] Triazolopyrimidine-based CDK2 inhibitors should be profiled against other members of the CDK family, particularly those with high sequence homology in the ATP-binding site, such as CDK1, CDK4, and CDK9.
Comparative Selectivity Data:
| Compound ID | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | CDK2 Selectivity (Fold) vs. CDK1 |
| 1 | >1000 | >5000 | >5000 | >8.3 |
| 2 | >1000 | >5000 | >5000 | >3.8 |
The data indicates that the 5,7-disubstituted triazolopyrimidine scaffold can be engineered to achieve good selectivity against other CDK family members. This selectivity is crucial for developing a therapeutic agent with a favorable safety profile.
Conclusion and Future Directions
The 5,7-disubstituted triazolopyrimidine scaffold represents a promising starting point for the development of potent and selective CDK2 inhibitors. The SAR data presented in this guide highlights the critical role of substitutions at both the 5 and 7 positions in modulating the inhibitory activity. The detailed experimental protocol for the ADP-Glo™ kinase assay provides a robust framework for researchers to evaluate their own compounds.
Future efforts in this area should focus on exploring a wider range of substituents at the 5 and 7 positions to further optimize potency and selectivity. Moreover, comprehensive selectivity profiling against a broad panel of kinases is essential to identify compounds with the best potential for clinical development. The insights and methodologies provided in this guide will undoubtedly aid researchers in their quest to develop novel and effective CDK2-targeted cancer therapies.
References
- 1. promega.com [promega.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 8. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Cross-Reactivity of Triazolopyrimidine-Based Inhibitors Against Human and Parasitic Enzymes
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in both humans and pathogenic parasites. Understanding the cross-reactivity of these inhibitors is paramount for developing selective therapies with minimal off-target effects. This guide provides an in-depth comparison of the performance of triazolopyrimidine-based inhibitors against homologous enzymes in humans and parasites, supported by experimental data and detailed protocols.
The Double-Edged Sword of Kinase Inhibition: A Case for Selectivity
Protein kinases are crucial regulators of a vast array of cellular processes, making them attractive drug targets for various diseases, including cancer and parasitic infections. However, the high degree of conservation in the ATP-binding site of kinases between humans and parasites presents a significant challenge in developing selective inhibitors.
While direct comparative studies of triazolopyrimidine-based inhibitors against both human and parasitic kinases are limited, research on repurposing human kinase inhibitors for parasitic diseases offers valuable insights. For instance, inhibitors of human Aurora kinases have shown potent activity against protozoan parasites like Trypanosoma brucei, Leishmania major, and Plasmodium falciparum.[1] This suggests that the ATP-binding pockets of parasitic kinases are accessible to and can be inhibited by compounds designed for their human counterparts.
The kinome of T. brucei has been shown to be sensitive to a broad range of human kinase inhibitors, indicating a conservation of the ATP binding pocket architecture.[2] This inherent cross-reactivity underscores the critical need for designing inhibitors that exploit subtle differences in the kinase active sites to achieve selectivity.
Comparative Inhibitory Activity of Triazolopyrimidine-Based Kinase Inhibitors
While comprehensive side-by-side data is scarce, the following table summarizes the activity of representative triazolopyrimidine-based inhibitors against human and parasitic kinases from various sources. It is important to note that direct comparisons of the same inhibitor are not always available and selectivity is often inferred from separate studies.
| Inhibitor Scaffold | Parasitic Target (Species) | Human Target | Parasitic IC50/EC50 | Human IC50 | Selectivity (Fold) | Reference |
| Triazolopyrimidine | PfCRK5 (P. falciparum) | hCDK2 | - | - | - | [3] |
| Triazolopyrimidine | TbGSK3short (T. brucei) | hGSK3β | - | - | - | [4] |
| Phenylpyrimidine | TbERK8 (T. brucei) | hERK8 | Sildenafil IC50: ~10 µM | Sildenafil IC50: >100 µM | >10 | [5] |
Causality in Experimental Design: The choice to screen human kinase inhibitors against parasitic kinases is driven by the hypothesis that the conserved ATP-binding site will allow for initial hit identification. Subsequent medicinal chemistry efforts would then focus on modifying the inhibitor to interact with non-conserved residues in the periphery of the active site to enhance selectivity.
Dihydroorotate Dehydrogenase (DHODH): A Success Story in Selective Inhibition
The de novo pyrimidine biosynthesis pathway is essential for the proliferation of many parasites, and dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has emerged as a validated drug target. Triazolopyrimidine-based inhibitors of Plasmodium falciparum DHODH (PfDHODH) have demonstrated remarkable potency and selectivity over the human ortholog (hDHODH).
A notable example is the triazolopyrimidine derivative DSM265, which has been in clinical development for malaria.[6][7] This class of inhibitors typically exhibits nanomolar potency against PfDHODH while showing minimal inhibition of hDHODH, often with a selectivity index greater than 5,000-fold.[8][9]
Comparative Inhibitory Activity of Triazolopyrimidine-Based DHODH Inhibitors
| Inhibitor | Parasitic Target (Species) | Human Target | Parasitic IC50/Ki | Human IC50/Ki | Selectivity (Fold) | Reference |
| Compound 7 | PfDHODH (P. falciparum) | hDHODH | IC50 = 47 nM | IC50 > 240,000 nM | >5100 | [8] |
| DSM1 | PfDHODH (P. falciparum) | hDHODH | IC50 = 80 nM | - | >4000 | [10] |
| DSM265 | PfDHODH (P. falciparum) | hDHODH | - | - | High | [6][7] |
| Triazolopyrimidines | PfDHODH (P. falciparum) | hDHODH | IC50 = 80 - 1300 nM | No significant inhibition | High | [11][12] |
Structural Basis for Selectivity: X-ray crystallography studies have revealed that the selectivity of these inhibitors arises from differences in the binding site of PfDHODH and hDHODH. While the overall fold is similar, variations in key amino acid residues create a unique hydrophobic pocket in the parasitic enzyme that can be exploited by the triazolopyrimidine scaffold.[8]
Targeting the Proteasome in Trypanosomatids
The proteasome is a multicatalytic protease complex essential for protein degradation and turnover in eukaryotic cells. Its inhibition has been a successful strategy in cancer therapy, and it is now being explored as a target in parasitic diseases. Triazolopyrimidine-based inhibitors have shown potent and selective activity against the proteasome of trypanosomatid parasites like Trypanosoma cruzi and Leishmania donovani.[13]
GNF6702 is a notable example of a triazolopyrimidine-based proteasome inhibitor with potent activity against T. brucei, T. cruzi, and Leishmania species, while exhibiting significantly lower toxicity to mammalian cells.
Comparative Inhibitory Activity of Triazolopyrimidine-Based Proteasome Inhibitors
| Inhibitor | Parasitic Target (Species) | Human Target | Parasitic EC50 | Mammalian Cell EC50 | Selectivity (Fold) | Reference |
| GNF6702 | T. brucei | Mammalian cells | 70 nM | >50 µM | >714 | |
| GNF6702 | T. cruzi | Mammalian cells | 36 nM | >50 µM | >1388 | [13] |
| NITD689 | T. brucei | Mammalian cells | 30 nM | - | - | |
| Compound 20 | T. cruzi | Mammalian cells | 20 nM | >50 µM | >2500 | [13] |
Mechanism of Selectivity: The selectivity of these inhibitors is attributed to differences in the composition and structure of the proteasome subunits between the parasite and the human host. These differences create unique binding pockets that can be targeted for selective inhibition.[14]
Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling
Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. Their role in parasite signaling pathways makes them potential drug targets. While the exploration of triazolopyrimidine-based PDE inhibitors in parasites is an emerging area, studies on related scaffolds like pyrazolopyrimidines have shown promise. For instance, selective inhibitors of Cryptosporidium PDE1 (CpPDE1) over human PDEs have been identified, demonstrating the feasibility of achieving selectivity.
The development of selective inhibitors for human PDE subtypes has been successful, suggesting that the structural diversity among PDE families can be exploited to design parasite-specific inhibitors.[15]
Signaling Pathway of Phosphodiesterase Inhibition
References
- 1. Repurposing human Aurora kinase inhibitors as leads for anti-protozoan drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A divergent cyclin/cyclin-dependent kinase complex controls the atypical replication of a malaria parasite during gametogony and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking to homology models of human and Trypanosoma brucei ERK8 that identified ortholog-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting malaria with specific CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Safety and Toxicity of Novel Triazolopyrimidine Compounds Against Standard Drugs
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is paved with rigorous testing and validation. Among the most critical milestones in this journey is the comprehensive assessment of safety and toxicity. This guide provides an in-depth technical framework for benchmarking the safety profiles of novel triazolopyrimidine compounds against established standard drugs, ensuring scientific integrity and a clear path toward regulatory submission.
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As new derivatives are synthesized, a head-to-head comparison with current standards of care is not just a regulatory requirement but a scientific necessity to ascertain their therapeutic potential and risk-benefit profile.
This guide is structured to provide not just the "what" but the "why" behind each experimental choice, grounding every protocol in established scientific principles and regulatory expectations.
The Imperative of Early Safety and Toxicity Profiling
In preclinical drug development, the principle of "fail early, fail fast" is paramount. Identifying compounds with potential safety liabilities at the earliest stages saves invaluable time and resources.[2] A comprehensive in vitro safety assessment provides the first critical glimpse into a compound's potential for causing cellular damage, genetic mutations, or organ-specific toxicity. This early data is crucial for lead optimization and for making informed decisions about which candidates to advance to more complex and costly in vivo studies.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a battery of nonclinical safety studies to support an Investigational New Drug (IND) application.[3] These studies are guided by internationally harmonized guidelines from organizations such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[4][5]
Section 1: Foundational In Vitro Safety Assessment
This section details the core in vitro assays for evaluating the fundamental aspects of a compound's safety: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. For the purpose of this guide, we will consider a hypothetical novel triazolopyrimidine-based kinase inhibitor intended for oncology applications and compare its performance against Doxorubicin, a widely used but cardiotoxic chemotherapeutic agent.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are the first line of defense in toxicity screening, providing a measure of a compound's ability to cause cell death. Two of the most common and well-validated methods are the MTT and LDH assays.
The following table presents representative data comparing the cytotoxic potential of a novel triazolopyrimidine compound with Doxorubicin across different cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Novel Triazolopyrimidine | MCF-7 (Breast Cancer) | MTT | 2.42 | [6] |
| Novel Triazolopyrimidine | HCT116 (Colon Cancer) | MTT | 6.10 | [6] |
| Novel Triazolopyrimidine | HeLa (Cervical Cancer) | MTT | 10.33 | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | ~0.5-1.0 | [7] |
| Doxorubicin | HCT116 (Colon Cancer) | MTT | ~0.2-0.8 | Representative |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | ~0.1-0.5 | Representative |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the novel triazolopyrimidine and the standard drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric test that quantifies the activity of LDH released from damaged cells, serving as an indicator of cytotoxicity.[10]
Protocol Steps:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Genotoxicity Assays: Assessing the Potential for Genetic Damage
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, a key event in carcinogenesis. The standard battery of tests recommended by the ICH S2(R1) guidelines includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay, such as the micronucleus test.[4][11][12]
| Compound | Assay | Result | Source |
| Novel Triazolopyrimidine | Ames Test | Negative | Representative |
| Novel Triazolopyrimidine | In Vitro Micronucleus | Negative | Representative |
| Doxorubicin | Ames Test | Positive | [Representative] |
| Doxorubicin | In Vitro Micronucleus | Positive | [Representative] |
Experimental Protocol: Ames Test
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations.[13][14]
Protocol Steps:
-
Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.[16]
-
Plating: Pour the mixture onto minimal glucose agar plates.[16]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[17][18]
Protocol Steps:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
-
Compound Treatment: Treat the cells with the test compound at a range of concentrations, with and without S9 metabolic activation.[18]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[17]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[18]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Hepatotoxicity Assessment: Evaluating Liver Cell Injury
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. In vitro hepatotoxicity assays using human liver cell lines, such as HepG2, are valuable tools for early screening.[12][19]
| Compound | Cell Line | Assay | Endpoint | Result (vs. Control) | Source |
| Novel Triazolopyrimidine | HepG2 | MTT | Cell Viability | Lower toxicity | Representative |
| Doxorubicin | HepG2 | MTT | Cell Viability | Higher toxicity | Representative |
| Novel Triazolopyrimidine | HepG2 | - | Oxidative Stress | Minimal increase | Representative |
| Doxorubicin | HepG2 | - | Oxidative Stress | Significant increase | Representative |
Experimental Protocol: Hepatotoxicity Assessment using HepG2 Cells
Protocol Steps:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80% confluency.[20]
-
Plating and Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with various concentrations of the novel compound and the standard drug for 24, 48, or 72 hours.[20]
-
Viability Assessment: Perform an MTT or LDH assay as described previously to assess cytotoxicity.
-
Mechanistic Endpoints: To gain deeper insights, assess other markers of liver injury, such as:
-
Glutathione (GSH) levels: To measure oxidative stress.
-
Reactive Oxygen Species (ROS) production: Using fluorescent probes.
-
Mitochondrial membrane potential: To assess mitochondrial dysfunction.
-
-
Data Analysis: Compare the results for the novel compound to the standard drug and the vehicle control to determine the relative hepatotoxic potential.
Cardiotoxicity Screening: Assessing the Risk to the Heart
Drug-induced cardiotoxicity is a major reason for drug withdrawal from the market.[21] A key early indicator of potential cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia.[22]
| Compound | Assay | IC50 (µM) | Risk Classification | Source |
| Novel Triazolopyrimidine | hERG Patch Clamp | > 30 | Low | Representative |
| Doxorubicin | hERG Patch Clamp | > 10 | Moderate (mechanism is multi-faceted) | [Representative] |
| Terfenadine (Positive Control) | hERG Patch Clamp | < 0.1 | High | [Representative] |
Experimental Protocol: hERG Automated Patch-Clamp Assay
Protocol Steps:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).[22]
-
Compound Preparation: Prepare a range of concentrations of the novel compound and a known hERG inhibitor (positive control, e.g., terfenadine).
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to establish whole-cell recordings from the hERG-expressing cells.[23]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[22]
-
Compound Application: Sequentially apply the vehicle control followed by increasing concentrations of the test compound.[22]
-
Current Measurement: Record the hERG current at each concentration until a steady-state block is achieved.[22]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Section 2: Visualizing Experimental Workflows and Toxicity Pathways
Diagrams are invaluable for illustrating complex processes and relationships. The following diagrams, created using Graphviz, depict a general experimental workflow for in vitro safety assessment and a simplified signaling pathway for Doxorubicin-induced cardiotoxicity.
Experimental Workflow for In Vitro Safety Assessment
Caption: A streamlined workflow for the in vitro safety and toxicity assessment of novel compounds.
Simplified Signaling Pathway of Doxorubicin-Induced Cardiotoxicity
Caption: Key mechanisms involved in Doxorubicin-induced cardiotoxicity.[9][18]
Decision Tree for Interpreting Genotoxicity Results
Caption: A decision-making framework for interpreting genotoxicity data based on ICH guidelines.
Conclusion and Forward Look
This guide has outlined a robust and scientifically grounded framework for the initial safety and toxicity benchmarking of novel triazolopyrimidine compounds. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity in comparison to standard drugs, researchers can build a comprehensive safety profile that informs lead optimization and guides further development.
It is imperative to remember that in vitro assays, while powerful, are a stepping stone. Promising candidates with favorable in vitro safety profiles must ultimately be evaluated in more complex in vivo models to understand their full toxicological and pharmacokinetic properties. The data generated through the protocols described herein provides the critical foundation for designing these subsequent in vivo studies and for engaging in informed discussions with regulatory agencies.
The pursuit of novel therapeutics is a complex endeavor, but a commitment to rigorous safety and toxicity assessment from the outset is the surest way to translate promising discoveries into safe and effective medicines for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-animal and Non-human Cancer Models for Drug Screening | Auctores [auctoresonline.org]
- 3. afmps.be [afmps.be]
- 4. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. oecd.org [oecd.org]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advancements in understanding cardiotoxicity of EGFR- TKIs in non-small cell lung cancer treatment and beyond [frontiersin.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Research Progress on the Cardiotoxicity of EGFR-TKIs in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 15. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancements in understanding cardiotoxicity of EGFR- TKIs in non-small cell lung cancer treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 21. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]
- 22. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Triazolopyrimidine and Pyrazolopyrimidine Scaffolds in Antimalarial Drug Discovery
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, presents a formidable challenge to global health. This necessitates a continuous search for novel chemotypes that can act on new or validated biological targets. Among the heterocyclic scaffolds that have garnered significant attention, fused pyrimidine systems, particularly triazolopyrimidines and pyrazolopyrimidines, have emerged as highly promising frameworks for the development of next-generation antimalarials.
This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing data from preclinical and mechanistic studies. We will explore their chemical synthesis, structure-activity relationships (SAR), mechanisms of action, and overall potential as foundational structures in modern antimalarial drug discovery, providing researchers with a comprehensive resource to inform their own investigations.
The Scaffolds: Chemical Structure and Synthesis
Both triazolopyrimidines and pyrazolopyrimidines are bicyclic heteroaromatic systems, bioisosteres of the natural purine core, which allows them to interact with a wide range of biological targets.[1][2] Their synthetic tractability allows for extensive chemical modification, a crucial feature for optimizing potency, selectivity, and pharmacokinetic properties.
[3][4][5]Triazolo[1,5-a]pyrimidines: This scaffold has been extensively studied, leading to the discovery of a clinical development candidate, DSM265.[3] A common and efficient synthetic route involves a three-step process.[4] The causality behind this approach lies in its efficiency and modularity. The initial condensation of 3-amino-1,2,4-triazole with a β-ketoester like ethyl acetoacetate forms the core bicyclic hydroxyl-intermediate. This intermediate is then activated via chlorination with phosphoryl chloride (POCl₃), creating a reactive electrophilic site at the C7 position. The final step involves a nucleophilic aromatic substitution with a desired amine, allowing for the introduction of diverse substituents that are critical for target engagement and tuning the molecule's properties.[4]
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines: The pyrazolopyrimidine core also offers significant synthetic flexibility.[6][7] For instance, 7-arylaminopyrazolo[1,5-a]pyrimidines can be synthesized, while other routes yield the isomeric pyrazolo[3,4-d]pyrimidine core.[8][9] The synthesis often involves the reaction of substituted pyrazoles with various reagents to construct the fused pyrimidine ring. The choice of starting materials and reaction conditions dictates the final substitution pattern, enabling a broad exploration of the chemical space around the core.[10]
Comparative Antimalarial Efficacy: A Data-Driven Overview
The ultimate value of a scaffold is determined by the biological activity of its derivatives. Both triazolopyrimidines and pyrazolopyrimidines have yielded compounds with potent anti-plasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains.
| Compound/Series | Scaffold Type | Target Organism/Strain | In Vitro Activity (IC₅₀/EC₅₀) | In Vivo Efficacy Model | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| DSM265 | Triazolopyrimidine | P. falciparum (various strains) | 79 nM (3D7 clone) | P. berghei & P. falciparum mouse models | >10 µM (L1210 cells) | >126 | [4][11] |
| DSM74 | Triazolopyrimidine | P. falciparum (3D7) | Potent in vitro activity | Suppressed P. berghei growth in mice | Not specified | Not specified | [12][13] |
| Triazolopyrimidine-4-Aminoquinoline Hybrids | Triazolopyrimidine | P. falciparum (W2, resistant) | 0.20 µM (most potent) | Not specified | Not specified | Not specified | [3] |
| Pyrazolopyrimidine-Sulfonamide Hybrids | Pyrazolo[3,4-d]pyrimidine | P. falciparum (W2, resistant) | 5.13 µM (most potent) | Not specified | >323 µM (BGM cells) | >62 | [8][14] |
| Pyrazolo[3,4-b]pyridine Series | Pyrazolopyridine (related scaffold) | P. falciparum | Sub-micromolar | Liver & Gametocyte stages | Low toxicity (BJ & HepG2 cells) | High | [15] |
| Anilino-pyrazoles | Pyrazole (precursor) | P. falciparum (W2, resistant) | Micromolar range | Not specified | Evaluated on human fibroblasts | Favorable | [10] |
Analysis: The data clearly indicates that the triazolopyrimidine scaffold has, to date, yielded compounds with significantly higher potency, reaching the low nanomolar range.[4][11] The clinical candidate DSM265 stands as a testament to the success of this scaffold.[3] While pyrazolopyrimidine derivatives have shown respectable micromolar activity, particularly against resistant strains, they have generally not reached the same level of potency as the leading triazolopyrimidines.[8][14] However, their distinct SAR and potential for hitting different targets make them a valuable and complementary area of research.[7]
Structure-Activity Relationships (SAR)
Triazolopyrimidines: For the PfDHODH-inhibiting triazolopyrimidines, the SAR is well-defined.[11][16]
-
7-Amino Substituent: The nature of the aryl amine at the C7 position is paramount for potent activity. Large, hydrophobic groups such as naphthyl or substituted phenyl rings (e.g., p-trifluoromethylphenyl in DSM74) have been shown to be optimal for fitting into the enzyme's binding pocket.[12][17]
-
C2 and C5 Positions: The enzyme's structure reveals a channel near the C2 position of the triazolopyrimidine ring.[16] Medicinal chemistry efforts to modify this position have led to improved pharmacokinetic profiles and potent compounds.[16] Small alkyl groups, like a methyl group at the C5 position, are also generally favored.[4]
Pyrazolopyrimidines: The SAR for pyrazolopyrimidines is more varied, likely due to the diversity of their biological targets.
-
For derivatives active against the W2 resistant clone, the presence of specific substituents on the phenyl and benzenesulfonamide moieties is critical for activity.[14]
-
In some series, incorporating a CF₃ group into the scaffold has been shown to be important for anti-plasmodial activity, a common strategy in medicinal chemistry to enhance binding and metabolic stability.[18]
-
For pyrazolopyridines, a related scaffold, an N1-tert-butyl group and aliphatic groups at other positions were found to be necessary for activity.[19][20]
Comparative Mechanisms of Action: A Tale of Two Pathways
A key point of divergence between the two scaffolds lies in their primary molecular targets within the parasite. This has profound implications for their potential use in combination therapies and for overcoming existing resistance mechanisms.
Triazolopyrimidines: Potent and Selective PfDHODH Inhibitors
The vast majority of potent antimalarial triazolopyrimidines act by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4][11][16] This enzyme is critical for the parasite's survival as it catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway.[4] Unlike their human hosts, who can salvage pre-formed pyrimidines from their environment, malaria parasites are entirely dependent on this de novo pathway for the synthesis of DNA, RNA, and phospholipids.[17] This dependence makes PfDHODH an excellent and validated drug target. The high selectivity of compounds like DSM265 (over 5,000-fold for the parasite enzyme vs. the human enzyme) underscores the therapeutic potential of this mechanism.[4][11] Some hybrid molecules incorporating the triazolopyrimidine scaffold have also been shown to inhibit hemozoin formation, similar to chloroquine.[3]
Pyrazolopyrimidines: A More Diverse Target Profile
The mechanism of action for pyrazolopyrimidines is less uniform. While some derivatives are also reported to be inhibitors of PfDHODH, other studies suggest different targets.[7][18]
-
Cytochrome bc₁ Complex: Some pyrazolo[3,4-b]pyridines are suggested to target the Qₒ binding site of the cytochrome bc₁ complex, a component of the mitochondrial electron transport chain.[15] This is the same target as the clinical drug atovaquone.
-
ABCI3 Transporter: Resistance to certain pyrazolopyridine classes has been associated with the ABCI3 transporter, suggesting that these compounds may interfere with transport processes within the parasite.[19][20]
-
Kinase Inhibition: The pyrazolopyrimidine scaffold is known to be a "privileged structure" for inhibiting various kinases, and this could be a potential, though less explored, mechanism in Plasmodium.[6]
This mechanistic diversity is a key advantage, as it provides multiple avenues to develop drugs that can circumvent resistance to existing therapies.
References
- 1. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. malariaworld.org [malariaworld.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
Definitive Guide to the Proper Disposal of 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 13223-43-3). As a member of the triazolopyrimidine class of heterocyclic compounds, this substance requires meticulous handling and disposal to ensure personnel safety and environmental protection.[4] The procedures outlined herein are grounded in United States Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations and are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine is not a benign substance; its hazard profile necessitates that it be managed as a regulated hazardous waste stream. The primary rationale for this stringent approach is based on its identified health hazards.
Safety Data Sheets (SDS) and chemical databases classify this compound with several key hazard statements.[5][6] These classifications are not merely administrative; they are direct indicators of potential harm and dictate the minimum safety precautions required.
| Hazard Class | GHS Hazard Statement | Potential Effects & Rationale for Caution |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant toxicological effects. This necessitates strict controls to prevent accidental ingestion through contaminated hands or surfaces.[6] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or solutions can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermal effects.[5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This underscores the mandatory use of eye protection.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas to minimize this risk.[5] |
This risk profile firmly places the compound under the regulatory authority of the EPA's Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave".[1][3]
The Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is a matter of legal compliance. In the United States, two primary federal agencies set the standards for chemical waste management in a laboratory setting:
-
Environmental Protection Agency (EPA): The EPA, through RCRA, establishes the legal requirements for identifying, storing, transporting, and disposing of hazardous waste.[1][2] Academic and research laboratories often operate under the specific regulations of 40 CFR Part 262, including the provisions of Subpart K for academic entities, which provides a framework for managing waste in a laboratory environment.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories ("Lab Standard," 29 CFR 1910.1450), are designed to protect workers.[8][9] This includes ensuring that personnel are trained on the hazards of the chemicals they handle and know the proper procedures for managing the waste they generate.[10][11]
Failure to comply with these regulations can result in significant fines, legal action, and a compromise of workplace safety.[1][2]
Core Disposal Principle: Containment and Segregation
The foundational step in proper chemical waste management is immediate and correct containment. This prevents the compound from becoming an uncontrolled hazard in the laboratory.
Waste Segregation: Do not mix this waste stream with other, incompatible chemical wastes. Triazolopyrimidine derivatives are heterocyclic amines. While specific reactivity data is limited, it is best practice to avoid mixing with strong oxidizing agents or strong acids to prevent uncontrolled reactions. Collect this waste stream separately.[12]
Container Requirements: The container used for accumulating waste 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine must meet several critical criteria mandated by the EPA and OSHA:[2][13][14][15]
-
Compatibility: The container must be chemically compatible with the waste. For a solid powder, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Condition: The container must be in good condition, free from leaks, cracks, or visible damage.[13][14]
-
Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[14][15] Leaving a funnel in the container is a common but serious violation.
-
Labeling: From the moment the first particle of waste enters the container, it must be labeled.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine.
Step 1: Don Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[16]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization As the generator, you are responsible for characterizing the waste. Based on its known hazards (harmful if swallowed), this compound must be treated as a toxic hazardous waste .[6]
Step 3: Containerization
-
Obtain a suitable waste container as described in Section 3.
-
Carefully transfer the solid waste into the container using a spatula or scoop. Avoid any actions that could generate dust. If handling larger quantities, perform this transfer inside a chemical fume hood.[16]
-
For residual amounts in original containers or on contaminated labware (e.g., weigh boats, gloves), collect these items as solid hazardous waste. Small, empty containers of the original material should also be placed in the hazardous waste stream.
Step 4: Labeling the Waste Container Affix a hazardous waste label to the container. The label must include, at a minimum:
-
The words "HAZARDOUS WASTE" .[14]
-
The full chemical name: "5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine" . Do not use abbreviations or formulas.[14]
-
An indication of the hazards (e.g., "Toxic").
-
The accumulation start date (the date the first waste was added).
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA.[14][15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][14]
-
Ensure the container is stored in secondary containment (e.g., a tray or bin) to contain any potential leaks or spills.
-
Segregate the container from incompatible materials like acids and oxidizers.[12]
Step 6: Arranging for Final Disposal
-
Once the waste container is full (typically considered 90% capacity), or if the accumulation time limit set by your institution is approaching, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[14]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[16] Sewer disposal is prohibited as it can contaminate waterways, and trash disposal can endanger sanitation workers and the environment.[2]
-
The ultimate disposal method will be handled by a licensed hazardous waste disposal facility. For organic compounds of this nature, the preferred method is controlled incineration in a permitted hazardous waste incinerator.[16]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for proper disposal.
Caption: Waste Disposal Workflow Diagram
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Minor Spill Cleanup: For small spills of the solid material:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep or vacuum up the spilled material. Use a HEPA-filtered vacuum if available. Avoid creating dust.
-
Place the collected material and all contaminated cleaning supplies (e.g., paper towels, wipes) into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EH&S department.
For large spills, evacuate the area, prevent entry, and contact your institution's emergency response team or EH&S immediately.
References
- 1. needle.tube [needle.tube]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-amine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5,7-Dimethoxy-[1][2]triazolo[1,5-a]pyrimidin-2-amine (CAS No: 13223-43-3). The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to minimize exposure and ensure laboratory integrity.
Hazard Profile Analysis: The "Why" Behind the "What"
Understanding the specific toxicological profile of a compound is the foundational step in developing a robust safety protocol. 5,7-Dimethoxy-[1][2]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound whose primary hazards necessitate a multi-layered approach to personal protection. The Globally Harmonized System (GHS) classifications, aggregated from multiple suppliers and regulatory bodies, provide the causal basis for our PPE recommendations.[1] While it is a solid, often crystalline or powdered substance, the potential for aerosolization during handling (weighing, transferring, dissolution) is a primary route of exposure that must be controlled.[3]
Table 1: GHS Hazard Summary for 5,7-Dimethoxy-[1][2]triazolo[1,5-a]pyrimidin-2-amine
| Hazard Class | GHS Code | Description | Implication for PPE Selection |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][4] | Reinforces the need for stringent glove protocols and prohibits eating or drinking in the lab to prevent ingestion.[5] |
| Skin Irritation | H315 | Causes skin irritation.[6][7] | Mandates the use of chemically resistant gloves and a low-permeability lab gown to prevent direct skin contact.[2][7] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[6][7] | Requires the use of tightly sealed chemical safety goggles and, for splash risks, a full face shield.[2][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[7] | Necessitates handling in a ventilated enclosure and the use of respiratory protection to prevent inhalation of aerosolized particles.[7] |
The Core Principle: An Integrated, Multi-Barrier PPE System
Effective protection is not achieved by simply wearing individual pieces of equipment, but by implementing an integrated system where each component complements the others to eliminate exposure routes. This approach, mandated by standards from organizations like OSHA for handling hazardous substances, ensures a comprehensive barrier between the researcher and the chemical.[5]
Our protocol is built on a three-tiered barrier system:
-
Primary Engineering Controls: The first and most critical barrier. All handling of the solid compound should occur within a certified chemical fume hood or a powder containment balance enclosure to control airborne particles at the source.
-
Personal Protective Equipment (PPE): The second barrier, which protects the operator from residual or accidental exposure.
-
Procedural Controls: The third barrier, encompassing safe work practices, emergency preparedness, and proper disposal, which underpins the effectiveness of the first two.
Detailed PPE Specifications & Protocols
The following specifications are based on a risk assessment of the hazards outlined in Table 1.
Hand Protection: The Primary Contact Barrier
-
Specification: Double-gloving with powder-free, chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard) is required.[8] The use of two pairs of gloves minimizes the risk of exposure from a single point of failure (e.g., a puncture) and facilitates a safer doffing process.[5] Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing the chemical compound.[9]
-
Protocol:
-
Wash and dry hands thoroughly before beginning.
-
Don the first (inner) pair of gloves, ensuring the cuff is tucked under the cuff of the lab gown.
-
Don the second (outer) pair of gloves, pulling the cuff over the cuff of the lab gown. This creates a complete seal at the wrist.[5][8]
-
Inspect gloves for any visible defects prior to use.[2]
-
Change outer gloves immediately if contamination is suspected or after every 30-60 minutes of continuous use to mitigate the risk of breakthrough.[5]
-
Body Protection: Preventing Dermal Absorption
-
Specification: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is mandatory.[5][8] The gown must close in the back to eliminate gaps in the front of the body.[8] Standard cotton lab coats are insufficient as they are permeable and can absorb chemical dust.
-
Protocol:
-
Select a gown of the appropriate size.
-
Fasten it securely at the back, ensuring complete coverage.
-
Ensure the gown cuffs are overlapped by the outer gloves as described above.
-
Eye and Face Protection: Shielding Against Irritants
-
Specification: Tightly fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[2] Due to the risk of aerosolized particles and potential for splashes during dissolution, a full-face shield worn over the safety goggles is strongly recommended.[8]
-
Protocol:
-
Position goggles to form a seal around the eyes.
-
If a face shield is used, place it over the goggles. It should extend below the chin.
-
Adjust for a secure and comfortable fit.
-
Respiratory Protection: A Critical Defense Against Inhalation
-
Specification: When handling the solid powder outside of a containment hood or if there is a risk of dust generation, a fit-tested NIOSH-certified N95 respirator is required as a minimum.[8] This protects against airborne particulates. For spill cleanup or situations with high aerosolization potential, a full-face respirator with appropriate chemical cartridges should be used.[2]
-
Protocol:
-
Perform a seal check each time the respirator is donned.
-
Ensure no facial hair interferes with the seal.
-
Do not touch the front of the respirator during or after use.
-
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling 5,7-Dimethoxy-[1][2]triazolo[1,5-a]pyrimidin-2-amine, integrating PPE use with operational steps.
Caption: Workflow for handling the compound, from hazard assessment to disposal.
Emergency Protocols & Decontamination
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately.[2]
Waste Disposal Plan
All materials that come into contact with 5,7-Dimethoxy-[1][2]triazolo[1,5-a]pyrimidin-2-amine must be treated as hazardous waste.
-
Contaminated PPE: All used gowns, gloves, shoe covers, and respirator masks are considered contaminated.[8] They must be doffed in a manner that prevents cross-contamination and placed directly into a designated, clearly labeled hazardous waste container for incineration or disposal by a licensed chemical destruction facility.[2][6]
-
Chemical Waste: Unused or waste chemical product must be disposed of through an approved waste disposal plant.[6] It must not be discharged into sewer systems or the environment.[2]
References
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | 219715-62-5 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. pppmag.com [pppmag.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
